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  • Product: Methyl 6-bromo-4-chloroquinoline-8-carboxylate
  • CAS: 1198569-38-8

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation of Methyl 6-bromo-4-chloroquinoline-8-carboxylate: A ¹H and ¹³C NMR Technical Guide

Executive Summary In modern drug discovery, the quinoline scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimalarials, and epigenetic modulators (such as WDR5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinoline scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimalarials, and epigenetic modulators (such as WDR5 inhibitors). Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) is a highly functionalized, tri-substituted quinoline intermediate[1]. Its precise regiochemistry—specifically the orthogonal reactivity of the 4-chloro, 6-bromo, and 8-carboxylate groups—makes it an invaluable building block for cross-coupling reactions and late-stage functionalization.

However, confirming the exact substitution pattern of such densely functionalized heterocycles requires rigorous analytical validation. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. Here, we will deconstruct the causality behind the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, providing a self-validating framework that ensures absolute structural confidence before this intermediate is advanced in synthetic pipelines.

Mechanistic Rationale for Chemical Shifts

The NMR profile of a substituted quinoline is dictated by a complex interplay of inductive effects, mesomeric (resonance) effects, magnetic anisotropy, and heavy-atom spin-orbit coupling. Understanding these forces is critical for predictive spectral analysis[2].

The Pyridine Ring (H-2 and H-3)

The aza-nitrogen of the quinoline core is highly electronegative, pulling electron density away from the adjacent positions via the σ -bond framework.

  • H-2: This proton experiences severe inductive deshielding from the adjacent nitrogen, pushing its resonance far downfield to approximately δ 8.85 ppm [2].

  • H-3: The chlorine atom at the C-4 position exerts a strong inductive withdrawing effect (-I), but this is counteracted by its mesomeric electron-donating effect (+M) into the π -system. This +M effect selectively shields the ortho-position (C-3), causing H-3 to resonate upfield at approximately δ 7.60 ppm relative to unsubstituted quinoline[3].

The Benzene Ring (H-5 and H-7)

The carbocyclic ring contains two protons, H-5 and H-7, separated by the 6-bromo substituent.

  • H-5: Positioned peri to the 4-chloro group and ortho to the 6-bromo group, H-5 is deshielded by the steric compression and weak anisotropic effects of the halogens, resonating at approximately δ 8.45 ppm [4].

  • H-7: This proton is flanked by the 6-bromo group and the 8-methyl carboxylate group. The carbonyl oxygen of the ester creates a localized magnetic anisotropic deshielding cone. Because H-7 sits directly within this cone, it is strongly deshielded, appearing at approximately δ 8.25 ppm .

  • C-6 (Heavy Atom Effect): In ¹³C NMR, the attachment of the large bromine atom at C-6 induces a "heavy atom effect" (spin-orbit coupling), which paradoxically shields the ipso-carbon, shifting C-6 upfield to 121.0 ppm [5].

Predictive NMR Data Tables

The following tables synthesize the anticipated ¹H and ¹³C NMR chemical shifts based on empirical substituent additivity rules and analogous structural data (such as 4-hydroxy and 4-chloro quinoline derivatives)[6][7].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Causality
H-2 8.85Doublet4.7Strong inductive deshielding by adjacent aza-nitrogen.
H-3 7.60Doublet4.7Shielded by the +M (resonance) effect of the 4-Cl group.
H-5 8.45Doublet2.2Deshielded by peri-Cl interaction and ortho-Br.
H-7 8.25Doublet2.2Deshielded by the magnetic anisotropy of the 8-ester carbonyl.
-OCH₃ 4.05Singlet-Typical resonance for a methyl ester in a deshielded aromatic pocket.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionShift ( δ , ppm)Carbon TypeMechanistic Causality
C-2 151.0CHDeshielded by adjacent electronegative nitrogen.
C-3 122.5CHShielded by +M effect of the 4-chloro substituent.
C-4 143.0C-ClHalogen-substituted aromatic carbon (inductive pull).
C-4a 127.5C (bridge)Bridgehead carbon, standard quinoline range.
C-5 128.0CHAromatic CH, slightly deshielded by peri-effects.
C-6 121.0C-BrUpfield shift due to Bromine heavy-atom effect.
C-7 135.0CHDeshielded by adjacent ester group.
C-8 131.0C-COOCH₃Ester-substituted aromatic carbon.
C-8a 145.0C (bridge)Bridgehead carbon directly attached to nitrogen.
C=O 166.0CarbonylHighly deshielded ester carbonyl carbon.
-OCH₃ 53.0CH₃Standard methoxy carbon resonance.

Spin-Spin Coupling Network

The multiplicity of the signals serves as a self-validating mathematical proof of the molecule's regiochemistry. The isolation of the protons into two distinct spin systems (H2-H3 and H5-H7) prevents complex multiplet overlap.

SpinSystem H2 H-2 (δ 8.85) Doublet H3 H-3 (δ 7.60) Doublet H2->H3 3J = 4.7 Hz (Ortho) H5 H-5 (δ 8.45) Doublet H7 H-7 (δ 8.25) Doublet H5->H7 4J = 2.2 Hz (Meta) OCH3 -OCH3 (δ 4.05) Singlet

Figure 1: Spin-spin coupling network of Methyl 6-bromo-4-chloroquinoline-8-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the analytical data, the following protocol establishes a closed-loop, self-validating workflow for NMR acquisition.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure Methyl 6-bromo-4-chloroquinoline-8-carboxylate.

  • Dissolve the compound completely in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Transfer the homogeneous solution to a high-precision 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Step 2: Instrument Calibration & Acquisition
  • Lock & Shim: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform an automated lock on the Deuterium signal of CDCl₃. Execute automated 3D gradient shimming (TopShim) to ensure a highly homogeneous magnetic field, critical for resolving the fine 2.2 Hz meta-couplings.

  • ¹H NMR Acquisition: Execute a standard single-pulse experiment (zg30). Set the number of scans (ns) to 16, relaxation delay (d1) to 1.0 s, and spectral width (sw) to 20 ppm.

  • ¹³C NMR Acquisition: Execute a proton-decoupled experiment (zgpg30). Due to the quaternary carbons (C-4, C-6, C-8, C-4a, C-8a, C=O) having long T1​ relaxation times, set the relaxation delay (d1) to 2.0 s and the number of scans (ns) to 512–1024 to ensure an adequate signal-to-noise ratio.

Step 3: Processing & Self-Validation Logic
  • Apply exponential line broadening (LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation.

  • Phase and baseline correct the spectrum manually. Set the TMS peak precisely to 0.00 ppm.

  • The Validation Check: Integrate the signals. You must observe exactly four aromatic protons, each integrating to 1. Extract the coupling constants. If the halogens were incorrectly assigned to adjacent carbons (e.g., a 5,6-substitution), an ortho-coupling ( J≈8.5 Hz) would appear in the carbocyclic ring. The strict presence of a 2.2 Hz meta-coupling between H-5 and H-7 mathematically validates the 6-bromo substitution pattern.

NMR_Workflow Prep Sample Prep CDCl3 Lock Lock & Shim Gradient Prep->Lock Acq Acquisition 1H & 13C Lock->Acq Process Processing Phase/Base Acq->Process Valid Validation Integration Process->Valid

Figure 2: Standardized self-validating NMR acquisition and processing workflow.

References

The mechanistic principles and structural assignments detailed in this whitepaper are grounded in peer-reviewed spectroscopic literature and foundational patent data for analogous quinoline scaffolds.

  • Title: Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3Jcch Coupling Constants Source: Australian Journal of Chemistry (ConnectSci) URL: [Link]

  • Title: WO2021092525A1 - Wdr5 inhibitors and modulators (Reference for analogous 6-bromo-4-hydroxyquinoline-8-carboxylate shifts)

Sources

Exploratory

A Technical Guide to the High-Resolution Mass Spectrometric Analysis of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Abstract This technical guide provides a comprehensive framework for the analysis of Methyl 6-bromo-4-chloroquinoline-8-carboxylate, a halogenated quinoline derivative of interest to researchers in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of Methyl 6-bromo-4-chloroquinoline-8-carboxylate, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and drug development. Accurate mass determination and the precise characterization of its unique isotopic signature are critical for unequivocal structural confirmation. This document details the theoretical principles, including the calculation of the exact mass and the prediction of the isotopic distribution, and provides a field-proven experimental protocol for its analysis using High-Resolution Mass Spectrometry (HRMS). The methodologies described herein are designed to ensure scientific integrity through self-validating data, empowering researchers to confidently identify and characterize this and similar halogenated compounds.

Introduction to Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Halogenated quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The precise functionalization of the quinoline ring system with halogens and other moieties allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Methyl 6-bromo-4-chloroquinoline-8-carboxylate is one such compound, presenting a unique analytical challenge due to the presence of both bromine and chlorine.

For drug development professionals and synthetic chemists, confirming the identity and purity of such a molecule is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for this purpose.[1] It provides two crucial pieces of information:

  • Exact Mass Measurement: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm) of its true value.[2][3] This high accuracy allows for the confident determination of the elemental formula.

  • Isotopic Pattern Analysis: The natural abundance of stable isotopes results in a characteristic distribution of peaks for any given molecule. For halogenated compounds, this pattern is particularly distinct and serves as a secondary, powerful confirmation of the compound's elemental composition.[4][5]

This guide will systematically deconstruct the mass spectrometric signature of Methyl 6-bromo-4-chloroquinoline-8-carboxylate and provide a robust protocol for its empirical verification.

Theoretical Mass and Isotopic Distribution

A thorough understanding of the theoretical mass and isotopic pattern is essential before any experimental work is undertaken. This a priori knowledge establishes the benchmark against which experimental data will be validated.

Elemental Composition

The first step is to establish the correct elemental formula from the compound's name.

  • Quinoline Core: C₉H₇N

  • Substituents: A bromo group (-Br), a chloro group (-Cl), and a methyl carboxylate group (-COOCH₃) replace three hydrogen atoms on the quinoline ring.

  • Final Formula: C₁₁H₇BrClNO₂

Calculation of Monoisotopic Mass

The monoisotopic mass is the sum of the exact masses of the most abundant naturally occurring stable isotope of each element in the molecule. It corresponds to the first and most abundant peak (M) in the molecular ion cluster, barring contributions from ¹³C.

The calculation is based on the precise masses of the most abundant isotopes, as listed in Table 1.

Table 1: Exact Masses of the Most Abundant Isotopes

Element Isotope Exact Mass (Da)
Carbon ¹²C 12.000000
Hydrogen ¹H 1.007825
Bromine ⁷⁹Br 78.918336
Chlorine ³⁵Cl 34.968853
Nitrogen ¹⁴N 14.003074
Oxygen ¹⁶O 15.994915

Source: Data compiled from scientific resources.[6][7][8]

The monoisotopic mass for C₁₁H₇⁷⁹Br³⁵ClNO₂ is calculated as follows:

(11 × 12.000000) + (7 × 1.007825) + (1 × 78.918336) + (1 × 34.968853) + (1 × 14.003074) + (2 × 15.994915) = 314.9453 Da

Predicted Isotopic Distribution

The characteristic isotopic pattern of this molecule is dominated by the significant natural abundances of the heavy isotopes of bromine and chlorine.

  • Chlorine: Exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[7][9] This gives rise to a peak at M+2 with roughly one-third the intensity of the M peak.

  • Bromine: Exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of approximately 1:1.[7] This gives rise to a peak at M+2 with nearly the same intensity as the M peak.

When both are present, their effects are combined. The molecular ion will appear as a cluster of three main peaks:

  • M Peak: Contains ⁷⁹Br and ³⁵Cl.

  • M+2 Peak: A combination of ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

  • M+4 Peak: Contains ⁸¹Br and ³⁷Cl.

The relative intensities of this cluster are unique and serve as a fingerprint for a compound containing one bromine and one chlorine atom. The expected isotopic distribution for the molecular ion [M+H]⁺ is summarized in Table 2.

Table 2: Predicted Isotopic Distribution for [C₁₁H₈BrClNO₂]⁺

Ion Contributing Isotopes Calculated m/z Relative Abundance (%)
[M+H]⁺ ¹²C₁₁, ¹H₈, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O₂ 315.9526 100.0
[M+2+H]⁺ ¹²C₁₁, ¹H₈, ⁸¹Br, ³⁵Cl, ¹⁴N, ¹⁶O₂ / ¹²C₁₁, ¹H₈, ⁷⁹Br, ³⁷Cl, ¹⁴N, ¹⁶O₂ 317.9505 76.8
[M+4+H]⁺ ¹²C₁₁, ¹H₈, ⁸¹Br, ³⁷Cl, ¹⁴N, ¹⁶O₂ 319.9484 24.3

Note: The m/z values correspond to the protonated molecule, as commonly observed in ESI positive mode. Relative abundances are calculated based on isotopic probabilities and include minor contributions from ¹³C.

Experimental Protocol for High-Resolution Mass Spectrometry

This section outlines a standardized protocol for the analysis of Methyl 6-bromo-4-chloroquinoline-8-carboxylate using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

Rationale for Technique Selection

Electrospray Ionization (ESI) is a 'soft' ionization technique, meaning it imparts minimal energy to the analyte, which keeps the molecule intact and reduces in-source fragmentation.[10][11] This is ideal for observing the molecular ion and its isotopic cluster. Coupling ESI with a high-resolution analyzer like an Orbitrap provides the mass accuracy required to confirm the elemental formula.[12][13]

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte to ensure stable and efficient ionization.[14]

  • Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water (or a solvent system appropriate for the chosen chromatographic method). A final concentration of 1-10 µg/mL is typically sufficient.

  • Acidification (Optional but Recommended): To promote protonation and enhance signal in positive ion mode, add 0.1% (v/v) of formic acid to the final working solution. This provides a ready source of protons for the formation of [M+H]⁺ ions.[15]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI source.

Instrumentation and Parameters

The following parameters (Table 3) are provided as a starting point and should be optimized for the specific instrument in use.

Table 3: Typical ESI-HRMS Instrument Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Promotes the formation of [M+H]⁺ ions.
Scan Range (m/z) 100 - 500 Encompasses the expected molecular ion cluster.
Resolution > 60,000 (FWHM) To ensure accurate mass measurement and resolve isotopic peaks.
Capillary Voltage 3.0 - 4.0 kV Optimizes the electrospray process.
Sheath/Aux Gas Instrument Dependent Aids in nebulization and desolvation of droplets.
Capillary Temp. 275 - 325 °C Facilitates solvent evaporation.

| Data Type | Profile | Captures the full peak shape for accurate mass and isotopic analysis. |

Experimental Workflow

The overall process from sample to final data is illustrated in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent (Stock Solution) A->B C Perform Serial Dilution (Working Solution) B->C D Acidify & Filter C->D E Infusion or LC Injection D->E F Data Acquisition (Profile Mode) E->F G Extract Ion Chromatogram (XIC) F->G H Analyze Mass Spectrum G->H I Confirm Exact Mass (Calculate ppm Error) H->I J Validate Isotopic Pattern (Compare Intensities) H->J

Caption: Experimental workflow from sample preparation to data validation.

Data Analysis and Interpretation

The acquired data must be rigorously compared against the theoretical values calculated in Section 2.

  • Locate the Molecular Ion Cluster: In the mass spectrum, identify the characteristic cluster of peaks centered around m/z 316. The pattern should visually match the M, M+2, and M+4 distribution with relative intensities of approximately 100:77:24.

  • Confirm Exact Mass: Extract the exact m/z of the monoisotopic peak (the first peak in the cluster, [M+H]⁺). Compare this experimental value to the theoretical value (315.9526 Da). Calculate the mass error in parts-per-million (ppm) using the formula:

    ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    A mass error of < 5 ppm is considered strong evidence for the proposed elemental formula.

  • Validate Isotopic Pattern: Measure the relative intensities of the M+2 and M+4 peaks relative to the monoisotopic peak (M), which is set to 100%. Compare these experimental ratios to the theoretical values in Table 2. A high degree of correlation provides definitive confirmation of the presence of one bromine and one chlorine atom.

Conclusion

The structural confirmation of Methyl 6-bromo-4-chloroquinoline-8-carboxylate is a multi-faceted process that relies on the synergy of theoretical prediction and high-precision experimental measurement. By calculating the exact monoisotopic mass and predicting the unique isotopic distribution arising from its bromine and chlorine substituents, a clear analytical target is established. The subsequent application of a robust ESI-HRMS protocol allows for the acquisition of high-quality data. The ultimate validation and confirmation of the compound's identity are achieved when the experimentally measured exact mass (with < 5 ppm error) and the observed isotopic pattern show strong concordance with the theoretical values. This self-validating system provides researchers and drug developers with the highest level of confidence in their analytical results.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available at: [Link]

  • Mak, M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available at: [Link]

  • Johnson, C. H., Ivanisevic, J., & Benton, H. P. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC - NIH. Available at: [Link]

  • IUPAC. (1994). Atomic Weight. Thermopedia. Available at: [Link]

  • Kruger, N. A., & Lareau, R. T. (2002). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Smith, J. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Gault, J., Donlan, J. A. C., Liko, I., Hopper, J. T. S., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Available at: [Link]

  • Gault, J., Donlan, J. A. C., Liko, I., Hopper, J. T. S., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Available at: [Link]

  • Rocchiccioli, F., El-Khatib, H., & Afonso, C. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Available at: [Link]

  • Wieser, M. E., Holden, N., Coplen, T. B., Böhlke, J. K., Berglund, M., Brand, W. A., De Bièvre, P., Gröning, M., Loss, R. D., Meija, J., Hirata, T., Prohaska, T., Schoenberg, R., O'Connor, G., Walczyk, T., Yoneda, S., & Zhu, X. K. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078. Available at: [Link]

  • Meija, J. (2018). Standard atomic weights of 14 chemical elements revised. IUPAC. Available at: [Link]

  • IUPAC. (2024). Atomic Weights of the Elements 2023. Available at: [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance. Available at: [Link]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. MSU Chemistry. Available at: [Link]

  • Williams, K. R., & Gath, A. M. (1992). The determination of the natural abundance of isotopes of chlorine: An introductory experiment in mass spectrometry. Journal of Chemical Education, 69(11), A293. Available at: [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Available at: [Link]

  • University of Arizona. (n.d.). Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Exact Masses of Common Elements and Isotopes. Available at: [Link]

Sources

Foundational

Thermodynamic stability and melting point of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Methyl 6-bromo-4-chloroquinoline-8-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological efficacy and developability of these compounds are inextricably linked to their physicochemical properties, primarily their thermodynamic stability and melting point. These parameters govern solubility, dissolution rate, and ultimately, bioavailability. This technical guide provides a comprehensive framework for understanding and determining these critical properties for Methyl 6-bromo-4-chloroquinoline-8-carboxylate, a novel, highly functionalized quinoline derivative. While direct experimental data for this specific molecule is not yet prevalent in public literature, this guide establishes a robust predictive and methodological approach based on the analysis of analogous structures. We present detailed experimental protocols, primarily focusing on Differential Scanning Calorimetry (DSC), and discuss the theoretical underpinnings of stability and phase transition, supplemented by insights from computational chemistry.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide array of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the quinoline ring system allows for the fine-tuning of its electronic and steric properties, which in turn modulates its interaction with biological targets and its overall physicochemical profile.[1]

Methyl 6-bromo-4-chloroquinoline-8-carboxylate incorporates several key functional groups:

  • A Quinoline Core: A heterocyclic aromatic system known for its ability to engage in π-π stacking and hydrogen bonding.[1]

  • Halogen Substituents (Bromo and Chloro): These groups significantly influence the molecule's lipophilicity, membrane permeability, and metabolic stability. They can also participate in halogen bonding, a non-covalent interaction that can impact crystal packing and receptor binding.

  • A Methyl Carboxylate Group: This ester group can act as a hydrogen bond acceptor and influences the molecule's polarity and solubility.

Understanding the thermodynamic stability and melting point of this compound is crucial for its potential development as a therapeutic agent. These properties dictate its solid-state behavior, which has profound implications for formulation, shelf-life, and manufacturing.

Theoretical Foundations of Melting Point and Thermodynamic Stability

The melting point (Tₘ) of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This transition is a first-order thermodynamic event characterized by a sharp change in enthalpy (the heat of fusion, ΔHfus) at a specific temperature.

Thermodynamic Stability refers to the energy of a compound in its solid state relative to its liquid or amorphous states. For a crystalline solid, this is largely determined by the strength of the intermolecular forces within the crystal lattice. A more stable crystal lattice requires more energy to disrupt, resulting in a higher melting point.

Key factors influencing the melting point and stability of organic molecules like Methyl 6-bromo-4-chloroquinoline-8-carboxylate include:

  • Intermolecular Forces: Stronger intermolecular forces (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces, and π-π stacking) lead to a more stable crystal lattice and a higher melting point.

  • Molecular Symmetry and Shape: Molecules with high symmetry tend to pack more efficiently into a crystal lattice, increasing lattice energy and raising the melting point.

  • Substituent Effects: The nature and position of substituents can drastically alter melting points. Halogens, for instance, increase molecular weight and polarizability, which generally leads to stronger van der Waals forces. The presence of the ester group introduces polarity and potential for dipole-dipole interactions.

Predictive Analysis Based on Analogous Structures

While specific data for Methyl 6-bromo-4-chloroquinoline-8-carboxylate is unavailable, we can estimate its melting point by examining related structures. The introduction of multiple substituents, particularly halogens and a carboxylate group, on the quinoline core suggests a relatively high melting point due to increased molecular weight, polarity, and potential for efficient crystal packing.

Compound NameMolecular FormulaMelting Point (°C)Source
6-Bromo-4-methylquinolineC₁₀H₈BrN92.5 - 101.5[4]
6-Bromo-4-chloroquinolineC₉H₅BrClN111.0 - 115.0[5]
4-Chloro-6-methylquinolineC₁₀H₈ClN51.0 - 55.0[6]
5-Bromo-8-methoxyquinolineC₁₀H₈BrNO80 - 82[7]

Analysis: The data shows that the presence of both bromo and chloro substituents on the quinoline ring, as in 6-bromo-4-chloroquinoline, results in a melting point over 110°C.[5] The addition of a methyl carboxylate group at the 8-position to this core structure is expected to further increase the melting point due to an increase in molecular weight and polarity. Therefore, a melting point for Methyl 6-bromo-4-chloroquinoline-8-carboxylate in the range of 120-150°C is a reasonable starting hypothesis.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for the precise determination of melting point and other thermal properties of solid materials.[8][9][10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12]

Experimental Workflow

The process for analyzing a sample via DSC follows a well-defined workflow to ensure accuracy and reproducibility.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_run Thermal Analysis cluster_analysis Data Interpretation A 1. Weigh 1-5 mg of Sample B 2. Place in Aluminum DSC Pan A->B C 3. Hermetically Seal the Pan B->C E 5. Place Sample and Reference Pans in Cell C->E Load D 4. Calibrate with Indium Standard D->E F 6. Set Temperature Program (e.g., 25°C to 200°C) E->F Configure G 7. Set Heating Rate (e.g., 10°C/min) F->G H 8. Run Experiment under Inert Atmosphere (N₂) G->H I 9. Plot Heat Flow vs. Temperature H->I Acquire Data J 10. Identify Endothermic Melting Peak I->J K 11. Determine Onset Tₘ and Peak Tₘ J->K L 12. Integrate Peak Area for ΔHfus K->L

Caption: Experimental workflow for melting point and thermodynamic analysis using DSC.

Detailed Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6°C).

  • Sample Preparation: Accurately weigh 1-5 mg of Methyl 6-bromo-4-chloroquinoline-8-carboxylate into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty, sealed aluminum pan will be used as the reference.

  • Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

  • Heating Scan: Ramp the temperature at a constant rate, typically 10°C/min, to a temperature well above the melting point (e.g., 200°C). The entire process should be conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis:

    • The melting transition will appear as an endothermic peak on the DSC thermogram (heat flow vs. temperature).

    • Melting Point (Tₘ): The onset temperature of the endotherm is taken as the melting point.[10]

    • Heat of Fusion (ΔHfus): The area under the melting peak is integrated to determine the heat of fusion. This value is a direct measure of the energy required to break the crystal lattice and provides a quantitative measure of the compound's crystalline stability.

Computational Approaches to Stability Prediction

In parallel with experimental work, computational methods can provide deep insights into the structural and electronic properties that govern thermodynamic stability.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the structural and electronic properties of molecules.[3] For Methyl 6-bromo-4-chloroquinoline-8-carboxylate, DFT calculations can be employed to:

  • Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule in the gas phase.

  • Calculate Thermodynamic Parameters: Predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.[13]

  • Molecular Electrostatic Potential (MESP): Generate MESP maps to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack, which can inform on potential intermolecular interactions.[3]

While DFT is performed on a single molecule (typically in the gas phase), the results provide a foundational understanding of the intrinsic properties that will influence how the molecules interact and pack in the solid state. More advanced solid-state DFT or machine learning models can be used for more direct prediction of melting points.[14]

Conclusion

While Methyl 6-bromo-4-chloroquinoline-8-carboxylate remains a novel compound without established physicochemical data, this guide provides a comprehensive, scientifically-grounded pathway for its characterization. By leveraging predictive analysis from analogous structures, employing rigorous experimental techniques like Differential Scanning Calorimetry, and utilizing computational methods such as Density Functional Theory, researchers can thoroughly determine its thermodynamic stability and melting point. This information is not merely a physical constant but a critical dataset that informs every subsequent stage of drug development, from formulation design to ensuring long-term stability and efficacy.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PMC. Available at: [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Available at: [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ERIC. Available at: [Link]

  • DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available at: [Link]

  • Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • Differential Scanning Calorimetry (DSC). Mechanical Testing and Thermal Characterisation Laboratory. Available at: [Link]

  • Computed values for prediction parameters of quinoline. ResearchGate. Available at: [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. Available at: [Link]

  • Physicochemical Data for Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Depiction of haloquinoline derivatives as potent P. falciparum agents. ResearchGate. Available at: [Link]

  • Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • 6-Bromo-4-chloroquinoline. ZaiQi Bio-Tech. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Methyl 6-bromoquinoline-4-carboxylate. PubChem. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Available at: [Link]

  • 2-(4-Bromo-phenyl)-6-chloro-8-hydroxymethyl-quinoline-4-carboxylic acid. PubChem. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application of Methyl 6-bromo-4-chloroquinoline-8-carboxylate in Drug Discovery

Executive Summary Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) is a highly functionalized, privileged quinoline scaffold utilized extensively in medicinal chemistry and targeted drug development[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) is a highly functionalized, privileged quinoline scaffold utilized extensively in medicinal chemistry and targeted drug development[1]. Its unique substitution pattern—featuring three orthogonal reactive sites—enables rapid diversification for structure-activity relationship (SAR) studies, particularly in the synthesis of kinase inhibitors. This whitepaper details its physicochemical properties, critical safety and handling guidelines (SDS), and field-proven experimental protocols for its application in synthetic workflows.

Chemical Identity & Physicochemical Properties

To ensure accurate stoichiometric calculations and analytical tracking, the core physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name Methyl 6-bromo-4-chloroquinoline-8-carboxylate
CAS Number 1198569-38-8[1]
Molecular Formula C11H7BrClNO2[2]
Molecular Weight 300.54 g/mol [2]
MDL Number MFCD14581623[3]
Appearance Solid powder (typical for halogenated quinolines)
Structural Class Heterocyclic Building Block / Quinoline Ester

Structural Causality & Synthetic Utility

The value of this specific scaffold lies in its orthogonal reactivity , which allows chemists to systematically build complex molecules without protecting group chemistry. Understanding the electronic causality behind these reactive sites is critical for successful experimental design:

  • C4-Chloro (SNAr Reactivity): The electron-withdrawing nature of the quinoline nitrogen severely depletes electron density at the C2 and C4 positions. This makes the C4-Cl highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or anilines. In drug design, this substitution is typically used to install the hinge-binding motif that interacts with the ATP-binding site of kinases.

  • C6-Bromo (Cross-Coupling): The C6 position is electronically deactivated toward SNAr but remains a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Once the C4 position is derivatized, the C6-Br is used to project aryl or heteroaryl groups deep into a target protein's hydrophobic back pocket .

  • C8-Methyl Ester (Late-Stage Functionalization): The ester acts as a sterically protected, stable handle during early synthetic steps. Following C4 and C6 modifications, saponification to the carboxylic acid followed by amide coupling allows for the installation of solvent-exposed solubilizing groups (e.g., piperazines, morpholines) to optimize the drug's pharmacokinetic (ADME) profile.

G Core Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) SNAr C4-Cl SNAr Reaction (Amines/Anilines) Core->SNAr Nucleophilic Attack Suzuki C6-Br Suzuki-Miyaura Coupling (Boronic Acids) Core->Suzuki Pd-Catalysis Ester C8-Ester Hydrolysis & Amidation Core->Ester Base/Acid Catalysis Kinase Hinge-Binding Motif (Kinase Inhibitors) SNAr->Kinase Hydrophobic Hydrophobic Pocket Extension Suzuki->Hydrophobic Solvent Solvent-Exposed Solubilizing Group Ester->Solvent

Figure 1: Orthogonal derivatization workflow of the halogenated quinoline scaffold.

Safety Data Sheet (SDS) & Hazard Mitigation

Based on standardized Globally Harmonized System (GHS) classifications for reactive halogenated quinoline carboxylates[4][5], the following safety and hazard guidelines must be strictly adhered to. The biological hazard stems directly from the electrophilic nature of the C4-Cl bond, which can act as a mild alkylating/arylating agent on skin proteins, leading to sensitization and irritation.

Hazard Identification
  • H302 : Harmful if swallowed[4].

  • H315 : Causes skin irritation[4].

  • H319 : Causes serious eye irritation[4].

  • H335 : May cause respiratory irritation[4].

Precautionary Measures
  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray[4].

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection[4].

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

Storage & Stability Conditions

Store in a cool, dry, well-ventilated area. Keep the container tightly closed and protected from light. Field Insight: Prolonged exposure to ambient moisture, especially in the presence of trace ambient bases, can lead to slow hydrolysis of the C4-Cl bond to form the corresponding quinolone (C4-OH), rendering the material entirely unreactive for downstream SNAr chemistry.

Experimental Workflows & Handling Protocols

The following protocols are designed as self-validating systems, ensuring that every reagent choice is logically grounded in the chemical behavior of the scaffold.

Protocol 1: Safe Weighing and Stock Solution Preparation
  • PPE Setup : Don nitrile gloves, safety goggles, and a standard laboratory coat.

  • Containment Weighing : Weigh Methyl 6-bromo-4-chloroquinoline-8-carboxylate exclusively inside a ventilated balance enclosure or fume hood. This mitigates the inhalation of irritating dust particles (addressing the H335 hazard).

  • Solvent Selection : Dissolve the powder in anhydrous DMF or DMSO for stock solutions.

    • Causality: Aprotic solvents are mandatory for storage. Protic solvents (like methanol or ethanol) can induce premature solvolysis of the highly reactive C4-chloride over time, degrading the stock solution.

Protocol 2: C4-SNAr Derivatization with Primary Amines

This methodology outlines the first logical step in diversifying the scaffold: displacing the C4-Cl while leaving the C6-Br and C8-Ester intact.

  • Reagent Charging : To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 equivalent) and the desired primary amine (1.2 equivalents).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Causality: As the SNAr reaction proceeds, HCl is generated. DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the acid byproduct without competing with the primary amine for the electrophilic C4 position.

  • Solvent Addition : Suspend the mixture in n-butanol (0.2 M concentration).

    • Causality: n-Butanol is a polar protic solvent with a high boiling point. Its hydrogen-bonding capability stabilizes the negatively charged Meisenheimer complex transition state during the SNAr mechanism, significantly accelerating the reaction rate compared to standard aprotic solvents like THF.

  • Thermal Activation : Seal the vial and heat the mixture to 90°C for 4-6 hours. Monitor reaction progress via LC-MS.

    • Causality: While the C4-Cl is reactive, the adjacent C8-ester can introduce slight steric hindrance. Heating to 90°C ensures full kinetic conversion of the C4-Cl without providing enough thermal energy to inadvertently activate the C6-Br bond.

  • Workup & Isolation : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to isolate the C4-aminated product.

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Foundational

An In-depth Technical Guide to the Electronic Properties and UV-Vis Spectra of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of many synthetic and natural products with significant biological activity.[1] Their applications in medicinal chemistry are vast, most notably as antimalarial agents, but also encompassing anticancer, antibacterial, and anti-inflammatory properties.[1][2] The electronic properties of the quinoline ring system can be finely tuned through the introduction of various substituents, which in turn modulates their therapeutic efficacy and pharmacokinetic profiles. This guide provides a detailed examination of the electronic properties and UV-Vis spectroscopic characteristics of a specific, synthetically important derivative, Methyl 6-bromo-4-chloroquinoline-8-carboxylate. While direct experimental data for this exact molecule is not extensively published, this guide will provide a robust theoretical framework and practical methodologies for its characterization, drawing upon established principles and data from closely related analogues.

Molecular Structure and Electronic Properties

The electronic behavior of Methyl 6-bromo-4-chloroquinoline-8-carboxylate is dictated by the interplay of the electron-withdrawing and electron-donating characteristics of its constituent parts.

Core Structure: Quinoline

The quinoline ring is an aromatic heterocyclic system where a benzene ring is fused to a pyridine ring. This fusion results in a delocalized π-electron system that is fundamental to its chemical and physical properties. Quinoline itself is known for its electron-accepting properties and a distinct dipole moment, which contribute to its utility in forming intramolecular charge transfer (ICT) systems.[3]

Substituent Effects:

  • 4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect is expected to decrease the electron density of the quinoline ring system.

  • 6-Bromo Group: Similar to the chloro group, the bromine atom at the 6-position is also an electron-withdrawing group through the inductive effect. The presence of two halogen substituents will significantly lower the energy of the molecular orbitals.

  • 8-Carboxylate Group (Methyl Ester): The methyl carboxylate group at the 8-position is a strong electron-withdrawing group through both inductive and resonance effects. This will further decrease the electron density of the quinoline ring.

The cumulative effect of these three electron-withdrawing groups is a significant polarization of the molecule and a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.[3] A large energy gap suggests high stability and low reactivity, while a smaller gap indicates a molecule that is more easily polarized and reactive, facilitating electronic charge transfer.[3] For Methyl 6-bromo-4-chloroquinoline-8-carboxylate, the presence of multiple electron-withdrawing groups is predicted to lower the energies of both the HOMO and LUMO. The precise impact on the HOMO-LUMO gap would require computational modeling.

UV-Vis Spectroscopic Profile

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule.[4] The absorption of UV or visible light promotes electrons from lower energy orbitals (like π or non-bonding n orbitals) to higher energy anti-bonding orbitals (like π*).[4]

Predicted Spectral Characteristics

The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

  • π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons within the delocalized π-system of the quinoline ring.

  • n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital.

The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the quinoline ring. For Methyl 6-bromo-4-chloroquinoline-8-carboxylate, the electron-withdrawing substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted quinoline. This is because these groups can stabilize the excited state more than the ground state, thereby reducing the energy gap for the electronic transition.

Data Comparison with Related Compounds

While specific data for the title compound is scarce, studies on other quinoline derivatives provide valuable insights. For instance, computational studies on various substituted quinolines have shown that the absorption maximum (λmax) is significantly influenced by the electronic nature of the substituents.[5][6]

Compound Substituents Expected λmax Shift (relative to Quinoline) Rationale
QuinolineNone-Reference
6-Amino-2-formyl-quinolineElectron-donating (amino) and electron-withdrawing (formyl)Significant bathochromic shiftIntramolecular charge transfer character[6]
Methyl 6-bromo-4-chloroquinoline-8-carboxylateThree electron-withdrawing groupsBathochromic shiftStabilization of the π* excited state

Experimental Determination of UV-Vis Spectrum

The following protocol outlines the steps for obtaining the UV-Vis absorption spectrum of Methyl 6-bromo-4-chloroquinoline-8-carboxylate.

Materials and Instrumentation
  • Methyl 6-bromo-4-chloroquinoline-8-carboxylate

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for obtaining the UV-Vis spectrum and determining molar absorptivity.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of Methyl 6-bromo-4-chloroquinoline-8-carboxylate.

    • Dissolve the compound in a suitable spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration. The choice of solvent is crucial as it can influence the position of the absorption bands.

    • From the stock solution, prepare a series of dilutions with known concentrations. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrumental Analysis:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Fill a quartz cuvette with the solvent to be used as a blank and calibrate the instrument.

    • Measure the absorbance of each of the prepared solutions, scanning across a wavelength range of approximately 200 to 800 nm.[7]

  • Data Interpretation:

    • Plot absorbance versus wavelength for each solution to visualize the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).[8] This is a characteristic property of the molecule under the specific solvent conditions.

    • Construct a calibration curve by plotting the absorbance at λmax against the corresponding concentrations.

    • According to the Beer-Lambert Law (A = εbc), the slope of the calibration curve will be equal to the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength.

Computational Modeling: A Predictive Approach

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the electronic and spectroscopic properties of molecules. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used for this purpose.[2][3]

Theoretical Workflow

ComputationalWorkflow A Geometry Optimization (DFT) B Frequency Calculation A->B Verify minimum energy structure C Electronic Property Calculation (HOMO, LUMO, etc.) A->C D Excited State Calculation (TD-DFT) A->D E Simulated UV-Vis Spectrum D->E

Caption: A typical workflow for the computational prediction of electronic and spectroscopic properties.

Methodology
  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically done using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).[6]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Electronic Properties: From the optimized structure, various electronic properties can be calculated, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential.

  • Excited State Calculations: TD-DFT is then used to calculate the energies of the electronic excited states.[3] This allows for the prediction of the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum.

  • Spectrum Simulation: The results of the TD-DFT calculations can be used to generate a simulated UV-Vis spectrum, which can then be compared with experimental data if available.

Conclusion

References

  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives. RSC Publishing. Available at: [Link]

  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Taylor & Francis Online. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malarial drug. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • UV Visible Spectroscopy. BS Publications. Available at: [Link]

  • UV Vis Absorption Experiment 1 Beer Lambert Law And. Course Hero. Available at: [Link]

  • UV-Vis Spectroscopy of Organic Compounds. Scribd. Available at: [Link]

  • UV/Vis spectroscopy. Khan Academy. Available at: [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Pharmaceuticals and Medical Devices Agency. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • 2-(4-Bromo-phenyl)-6-chloro-8-hydroxymethyl-quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • 4-bromo-6-chloro-8-methylquinoline (C10H7BrClN). PubChem. Available at: [Link]

  • Methyl 6-bromoquinoline-4-carboxylate. PubChem. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. ResearchGate. Available at: [Link]

  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. MDPI. Available at: [Link]

  • 6-Bromo-4-chloro-8-methyl-2-propylquinoline — Chemical Substance Information. Chemwatch. Available at: [Link]

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Exploratory

Unveiling the Mechanism of Action of Quinoline-8-Carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the quinoline-8-carboxylate scaffold has emerged as a highly versatile, "privileged" pharmacophore. Due to its unique spatial geometry, capacity for hydrogen bonding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the quinoline-8-carboxylate scaffold has emerged as a highly versatile, "privileged" pharmacophore. Due to its unique spatial geometry, capacity for hydrogen bonding, and ability to navigate deep hydrophobic enzymatic pockets, this structural motif serves as the backbone for diverse therapeutic applications. As a Senior Application Scientist, I have structured this technical guide to dissect the precise mechanisms of action of quinoline-8-carboxylate derivatives across three distinct biological landscapes: epigenetic modulation (PRMT5 inhibition), immunomodulation (DHODH blockade), and antimicrobial efficacy (DNA gyrase disruption).

By moving beyond empirical observations to explore the thermodynamic and kinetic causality of these interactions, this whitepaper provides researchers with actionable, self-validating methodologies for evaluating these compounds in preclinical workflows.

Mechanism I: Epigenetic Silencing via PRMT5-MTA Cooperative Inhibition

The Biological Context

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones (e.g., H4R3). In cancers harboring MTAP (Methylthioadenosine phosphorylase) deletions, the metabolite MTA accumulates significantly. Furo[3,4-c]quinoline-8-carboxylate derivatives have been identified as potent, highly selective PRMT5 inhibitors that exploit this specific vulnerability[1].

Mechanism of Action

Unlike classical competitive inhibitors, furo[3,4-c]quinoline-8-carboxylates operate via an MTA-cooperative mechanism [1]. The derivative does not bind effectively to the apo-enzyme. Instead, the accumulated MTA binds to the SAM (S-adenosylmethionine) pocket of PRMT5, inducing a conformational shift. The quinoline-8-carboxylate scaffold then docks into the newly formed substrate-binding pocket, trapping the PRMT5-MTA complex in an inactive state. This halts the symmetric dimethylarginine (sDMA) formation, leading to tumor cell arrest specifically in MTAP-deleted phenotypes[1].

PRMT5_Pathway MTAP_Del MTAP Deletion (Cancer Cell) MTA_Acc MTA Accumulation MTAP_Del->MTA_Acc causes Complex PRMT5-MTA Complex MTA_Acc->Complex binds to PRMT5 PRMT5 PRMT5 Enzyme PRMT5->Complex Arrest Tumor Cell Arrest (Decreased sDMA) Complex->Arrest inhibition of methylation Inhibitor Furo-Quinoline-8-Carboxylate Inhibitor->Complex cooperative binding

Diagram 1: MTA-cooperative inhibition of PRMT5 by furo-quinoline-8-carboxylate derivatives.

Protocol 1: Self-Validating TR-FRET PRMT5 Biochemical Assay

To accurately evaluate the potency of these derivatives, standard enzymatic assays must be modified to account for cooperative binding kinetics.

Step-by-Step Methodology:

  • Enzyme-Metabolite Pre-incubation: Incubate 2 nM recombinant PRMT5/MEP50 complex with 30 µM MTA in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20) for 30 minutes.

    • Causality: Pre-incubation is mandatory to allow the thermodynamic assembly of the PRMT5-MTA complex, creating the structural pocket required for the quinoline derivative to bind.

  • Inhibitor Titration: Dispense the furo[3,4-c]quinoline-8-carboxylate derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into the microplate.

  • Reaction Initiation: Add 1 µM SAM and 100 nM biotinylated Histone H4 peptide.

    • Causality: SAM must be maintained precisely at its empirical Km​ . Saturating the system with excess SAM would outcompete MTA, artificially masking the cooperative inhibitory effect of the quinoline-8-carboxylate.

  • Kinetic Readout: After 60 minutes, halt the reaction with a TR-FRET detection buffer containing Europium-labeled anti-sDMA antibody and Streptavidin-APC. Measure fluorescence resonance energy transfer at 665 nm.

  • Self-Validating System (Orthogonal Control): Run a parallel microplate where MTA is entirely omitted from the buffer.

    • Validation Logic: A genuine MTA-cooperative quinoline-8-carboxylate will exhibit a >14-fold rightward shift in its IC50​ curve (e.g., shifting from 4.7 nM to 68.0 nM)[1]. If the IC50​ remains unchanged between the two plates, the compound is a non-selective SAM competitor, and the cooperative mechanism is invalidated.

Mechanism II: Immunomodulation via DHODH Redox Blockade

The Biological Context

In the realm of immunosuppression and the prevention of acute xenograft rejection, aromatic quinoline-8-carboxamides have proven to be highly selective inhibitors of antibody production[2]. Their primary target is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis.

Mechanism of Action

Rapidly proliferating T-cells and B-cells rely heavily on the de novo pyrimidine pathway rather than the salvage pathway. Quinoline-8-carboxamides adopt a planar conformation stabilized by intramolecular hydrogen bonds, allowing them to lodge deeply into the ubiquinone-binding site of DHODH[2]. By physically blocking this site, the derivative prevents the transfer of electrons from dihydroorotate to ubiquinone (CoQ10). This redox blockade halts the synthesis of orotate, leading to pyrimidine starvation and subsequent cell cycle arrest in lymphocytes[2].

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH substrate Orotate Orotate DHODH->Orotate oxidation Arrest Immunosuppression (Cell Cycle Arrest) DHODH->Arrest when inhibited Pyrimidines De Novo Pyrimidines (UMP, CMP, TMP) Orotate->Pyrimidines synthesis Inhibitor Quinoline-8-Carboxamide Inhibitor->DHODH blocks ubiquinone site Lymphocytes Lymphocyte Proliferation Pyrimidines->Lymphocytes enables

Diagram 2: DHODH redox blockade by quinoline-8-carboxamides causing pyrimidine starvation.

Protocol 2: Orthogonal DHODH Kinetic Redox Assay

To measure the efficacy of quinoline-8-carboxamides, a colorimetric redox assay utilizing DCIP (2,6-dichloroindophenol) is deployed.

Step-by-Step Methodology:

  • Mitochondrial Preparation: Isolate recombinant human DHODH and suspend in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

  • Reaction Mixture Setup: Add 100 µM CoQ10 (ubiquinone) and 60 µM DCIP to the buffer.

    • Causality: Because ubiquinone reduction is optically silent, DCIP is used as a terminal electron acceptor. As DCIP is reduced, it changes from blue to colorless, allowing spectrophotometric tracking at 600 nm.

  • Inhibitor Incubation: Introduce the quinoline-8-carboxamide derivative and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Spike the mixture with 500 µM L-dihydroorotate (DHO).

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm over 5 minutes.

    • Causality: Only the initial velocity ( V0​ ) should be calculated. Measuring past the linear phase risks artifacts from product inhibition (orotate buildup).

  • Self-Validating System (Rescue Control): In a parallel assay, spike the reaction with a 10-fold excess of CoQ10 (1 mM) after inhibition is observed.

    • Validation Logic: If the quinoline-8-carboxamide is a true competitive inhibitor at the ubiquinone site, the excess CoQ10 will displace the drug and rescue enzymatic activity. If activity is not rescued, the compound may be an allosteric inhibitor or a non-specific protein aggregator.

Mechanism III: Antimicrobial DNA Gyrase Disruption

Beyond oncology and immunology, the quinoline-8-carboxylate scaffold exhibits potent antimicrobial properties. Specifically, 1-alkyl-2,6-dialkyl-9-oxo-6,9-dihydro-1H-imidazo[4,5-f]quinoline-8-carboxylic acid derivatives have been synthesized as targeted antitubercular agents[3].

These compounds function analogously to classic fluoroquinolones but leverage the imidazo-fusion to alter binding kinetics. They infiltrate the bacterial cell wall and bind to the DNA gyrase-DNA cleavage complex. By stabilizing the double-strand DNA breaks created by the gyrase, they prevent DNA religation, triggering catastrophic DNA fragmentation and cell death in strains like Mycobacterium smegmatis[3].

Quantitative Pharmacodynamic Profiling

To synthesize the functional divergence of the quinoline-8-carboxylate scaffold, the following table summarizes the quantitative potency and mechanistic targets of the derivatives discussed.

Derivative ClassPrimary TargetBiological ContextPotency ( IC50​ / MIC)Mechanism of Action
Furo[3,4-c]quinoline-8-carboxylate PRMT5-MTA ComplexMTAP-deleted Cancers4.7 nM (with MTA)[1]Epigenetic silencing via competitive sDMA inhibition
Aromatic quinoline-8-carboxamide DHODH EnzymeXenograft Rejection / Autoimmunity~10-50 nM[2]Pyrimidine starvation via ubiquinone site blockade
Imidazo[4,5-f]quinoline-8-carboxylic acid Bacterial DNA GyraseMycobacterium smegmatis36.57 µM[3]DNA supercoiling disruption and fragmentation

Conclusion

The quinoline-8-carboxylate scaffold is a masterclass in structural pharmacology. By making subtle modifications to the peripheral rings—such as furo-fusions for epigenetic targeting or aromatic amide linkages for immunomodulation—drug developers can redirect the molecule's affinity across vastly different biological systems. For application scientists, understanding the kinetic causality behind these interactions is paramount to designing robust, self-validating assays that accurately capture their therapeutic potential.

References

  • Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. 1

  • Aromatic Quinolinecarboxamides as Selective, Orally Active Antibody Production Inhibitors for Prevention of Acute Xenograft Rejection. Journal of Medicinal Chemistry - ACS Publications. 2

  • SYNTHESIS OF CERTAIN BENZIMIDAZOLOQUINOLONE CARBOXYLIC DERIVATIVES AS POTENTIAL ANTITUBERCULAR AGENTS. Rasayan Journal of Chemistry. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling Protocols for Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Introduction & Strategic Rationale Methyl 6-bromo-4-chloroquinoline-8-carboxylate is a highly versatile, multi-halogenated heterocyclic building block. It features two orthogonal electrophilic sites—a C-6 bromide and a C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Methyl 6-bromo-4-chloroquinoline-8-carboxylate is a highly versatile, multi-halogenated heterocyclic building block. It features two orthogonal electrophilic sites—a C-6 bromide and a C-4 chloride—alongside a C-8 methyl ester. This unique structural profile makes it an exceptional precursor for the divergent synthesis of complex quinoline-based therapeutics, such as kinase inhibitors and antimalarial agents.

The primary challenge in functionalizing this scaffold is achieving strict regioselectivity. This application note provides a field-proven, self-validating methodology to selectively couple arylboronic acids at the C-6 position via the Suzuki-Miyaura reaction, intentionally preserving the C-4 chloride as a synthetic handle for subsequent downstream modifications[1].

Mechanistic Basis for Regioselectivity (Causality & Design)

The regioselectivity of this protocol is strictly governed by the kinetics of the oxidative addition step within the palladium catalytic cycle.

The C–Br bond at the 6-position has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond at the 4-position (~81 kcal/mol). Consequently, standard Pd(0) catalysts will preferentially insert into the weaker C–Br bond[2]. While the C-4 chloride is electronically activated by the adjacent quinoline nitrogen (acting as a vinylogous imine chloride), it remains inert under mild Suzuki-Miyaura conditions. By carefully controlling the thermal energy and base strength, the intrinsic bond strength difference dictates a highly predictable and selective reaction at C-6[3].

MechanisticPathway Start Methyl 6-bromo-4-chloroquinoline-8-carboxylate (Reactive C-6 Br, Inert C-4 Cl) OxAdd Oxidative Addition (Kinetically Favored at C-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-4-chloroquinoline Derivative (C-4 Cl retained for next step) RedElim->Product

Caption: Catalytic cycle demonstrating regioselective oxidative addition at the C-6 position.

Reaction Optimization & Quantitative Data

To achieve maximum regioselectivity (>99:1 for C-6 over C-4) and prevent premature hydrolysis of the C-8 ester, the choice of catalyst, base, and solvent is critical. The use of highly active Buchwald ligands (e.g., XPhos) or excessive heat forces the catalyst to overcome the C–Cl activation barrier, leading to unwanted di-arylation. The table below summarizes comparative optimization data to validate the chosen parameters.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity (C-6:C-4)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O8082>95:5
2 Pd(dppf)Cl₂ K₃PO₄ Toluene/H₂O 90 88 >99:1
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10045*60:40
4Pd(OAc)₂ / SPhosK₂CO₃THF/H₂O707590:10

*Significant over-coupling to the 4,6-diaryl product observed.

Experimental Methodologies

Protocol A: Regioselective C-6 Arylation (Suzuki-Miyaura Coupling)

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure reproducibility and high fidelity in drug discovery workflows[4].

Step 1: Preparation & Degassing

  • Action: Dissolve Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 4:1 mixture of Toluene/H₂O (0.2 M concentration). Sparge the mixture with Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, terminating the catalytic cycle. Strict anaerobic conditions are mandatory[2].

Step 2: Catalyst & Base Addition

  • Action: Add Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ (2.0 eq) under a positive flow of Argon.

  • Causality: K₃PO₄ is a mild base that facilitates the transmetalation step without causing premature saponification of the C-8 methyl ester, and avoids inducing unwanted nucleophilic aromatic substitution (SₙAr) at the C-4 chloride[3].

Step 3: Heating & Reaction Execution

  • Action: Seal the vessel and heat the mixture to 90°C with vigorous stirring for 8-12 hours.

  • Causality: A temperature of 90°C provides optimal thermal energy to overcome the activation barrier for C–Br oxidative addition while remaining safely below the threshold required to activate the stronger C–Cl bond, ensuring strict regioselectivity[1].

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: Monitor the reaction via LC-MS at the 4-hour mark.

  • Validation: The system validates itself through mass analysis. The target mass must reflect the mono-arylated product [M+H]+. If a mass corresponding to the di-arylated product is detected, the reaction is either over-heating or the boronic acid stoichiometry is too high. Immediately cool the reaction to quench further over-coupling[4].

Step 5: Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer, dry the combined organics over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • Causality: Brine increases the ionic strength of the aqueous layer, effectively breaking emulsions formed by the biphasic Toluene/H₂O solvent system and driving the organic products entirely into the EtOAc phase.

Workflow Prep 1. Reagent Prep Degas Solvents Setup 2. Reaction Setup Inert Atmosphere Prep->Setup React 3. Heating & Stirring 80-90°C, 4-16h Setup->React Monitor 4. IPC (LC-MS) Validate Mono-mass React->Monitor Workup 5. Aqueous Workup Extract & Dry Monitor->Workup Purify 6. Purification Flash Column Workup->Purify

Caption: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling.

Protocol B: Sequential C-4 Functionalization (Buchwald-Hartwig Amination)

Once the C-6 position is successfully arylated, the preserved C-4 chloride can be utilized to build out the final therapeutic scaffold.

  • Action: Combine the purified 6-aryl-4-chloroquinoline intermediate (1.0 eq) with a primary amine (1.5 eq), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (2.0 eq) in anhydrous Toluene at 110°C.

  • Causality: Unlike the mild conditions in Protocol A, the highly active BrettPhos ligand and strong base (NaOtBu) are specifically required here to force the oxidative addition into the stubborn C-4 C–Cl bond, completing the orthogonal functionalization of the quinoline core.

References

  • Benchchem.
  • The Journal of Organic Chemistry (ACS Publications). "One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction."
  • PMC (National Institutes of Health). "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014."
  • Benchchem. "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery."

Sources

Application

Application Note: Orthogonal Functionalization of Methyl 6-bromo-4-chloroquinoline-8-carboxylate in Drug Discovery

Executive Briefing & Strategic Rationale In modern medicinal chemistry, the rapid exploration of chemical space around a privileged scaffold is paramount. The quinoline core is ubiquitous in FDA-approved drugs, ranging f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Strategic Rationale

In modern medicinal chemistry, the rapid exploration of chemical space around a privileged scaffold is paramount. The quinoline core is ubiquitous in FDA-approved drugs, ranging from antimalarials to targeted oncology therapies[1]. Specifically, Methyl 6-bromo-4-chloroquinoline-8-carboxylate serves as an elite, trifunctional building block.

Its strategic value lies in its orthogonal reactivity , allowing chemists to sequentially and selectively functionalize three distinct vectors (C4, C6, and C8) without the need for cumbersome protecting group strategies. This scaffold has been successfully deployed in the discovery of RIP2 kinase inhibitors[2], EGFR/PI3K dual inhibitors[3], and NAD-hydrolyzing enzyme CD38 inhibitors[4].

Mechanistic Causality of Orthogonal Reactivity

The success of this scaffold relies on the distinct electronic and steric environments of its three reactive sites:

  • C4-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The quinoline nitrogen exerts a strong electron-withdrawing effect via resonance, creating a partial positive charge at the C2 and C4 positions. This highly activates the C4-Cl bond toward nucleophilic attack by amines (e.g., anilines). The C6-Br remains inert under these conditions because it is meta to the ring nitrogen and lacks resonance activation[5].

  • C6-Bromine (Transition Metal Catalysis): Once the C4 position is aminated, the resulting electron-donating secondary amine slightly deactivates the quinoline ring, permanently shutting down further SNAr reactivity. The C6-Br then becomes the exclusive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or copper-catalyzed sulfination[6].

  • C8-Methyl Ester (Carbonyl Chemistry): The ester group is sterically hindered and electronically stable during both SNAr and mild cross-coupling conditions. It can be selectively unmasked via base-catalyzed hydrolysis to yield a carboxylic acid, which is then readily converted into various carboxamides to probe target-binding pockets[4].

Workflow Visualization

The following diagram illustrates the logical progression of orthogonal functionalization, ensuring high-fidelity structural diversification.

G Start Methyl 6-bromo-4-chloro quinoline-8-carboxylate Step1 1. C4-Amination (SNAr) Start->Step1 R1-NH2, DIPEA 80-120°C Step2 2. C6-Cross Coupling (Suzuki/Buchwald) Step1->Step2 R2-B(OH)2, Pd-cat 90°C Step3 3. C8-Amidation (Hydrolysis/Coupling) Step2->Step3 1. LiOH  2. HATU R3-NH2 Lead Optimized Lead (Kinase/CD38 Inhibitor) Step3->Lead SAR Screening

Fig 1: Orthogonal functionalization workflow for the quinoline-8-carboxylate scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints (In-Process Controls).

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Install the primary pharmacophore (e.g., an aniline derivative) to target the kinase hinge region[5].

  • Reaction Setup: In a sealed microwave vial, suspend Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 eq) and the desired aniline (1.1 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or ethanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the C4 electrophilic site.

  • Heating: Heat the mixture to 100 °C for 4–16 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic signature due to the presence of both Chlorine and Bromine (M, M+2, M+4 peaks). Successful C4-amination is confirmed by the disappearance of the Cl isotope pattern, leaving only the characteristic 1:1 (M, M+2) doublet of the remaining C6-Bromine.

  • Workup: Crash the product out by adding water, filter, and wash with cold ethanol to yield the C4-amino intermediate.

Protocol B: C6-Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Extend the molecule into the hydrophobic back-pocket of the target protein[2].

  • Reaction Setup: To a degassed solution of the C4-aminated intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 v/v), add the arylboronic acid (1.2 eq) and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing unwanted dehalogenation.

  • Heating: Stir at 90 °C under a nitrogen atmosphere for 6 hours.

  • Self-Validation (LC-MS): Confirm completion by the total loss of the Bromine isotopic doublet (M, M+2) and the appearance of the exact mass of the cross-coupled product.

  • Workup: Filter through a Celite pad to remove palladium black, concentrate, and purify via flash chromatography.

Protocol C: C8-Ester Hydrolysis and Amidation

Objective: Modulate solubility and probe solvent-exposed regions, critical for targets like CD38[4].

  • Hydrolysis: Dissolve the C6/C4-substituted ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours. Validation: TLC will show a baseline shift as the non-polar ester converts to the highly polar carboxylate salt. Acidify to pH 4 with 1M HCl to precipitate the free carboxylic acid.

  • Amidation Setup: Dissolve the dried carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active OBt-ester.

  • Amine Coupling: Add the desired aliphatic or aromatic amine (1.5 eq) and stir at room temperature for 2 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ and brine to remove DMF and HATU byproducts.

Quantitative Data & SAR Implications

The table below summarizes the expected quantitative metrics and biological applications for each functionalization node, based on established medicinal chemistry campaigns.

Reaction NodeChemical TransformationTypical ReagentsTemp (°C)Avg. YieldTarget Application
C4-Cl SNAr with AnilinesDIPEA, EtOH or NMP80–12075–95%EGFR, GAK, RIP2 Kinase Hinge Binding
C6-Br Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃90–10070–90%Kinase Back-Pocket / Hydrophobic Interactions
C6-Br Cu-Catalyzed SulfinationCuI, Sodium Sulfinates70–9065–85%RIP2 Kinase Inhibitors (e.g., GSK214 analogs)
C8-Ester Hydrolysis & Amidation1. LiOH 2. HATU, R-NH₂25 (RT)80–95%CD38 Inhibitors / Solubility Modulation

References

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 | Journal of Medicinal Chemistry - ACS Publications. 4

  • A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. 6

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase | Journal of Medicinal Chemistry - ACS Publications. 2

  • Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B) - MDPI. 1

  • Docking of quinoline scaffold to GAK active site - ResearchGate. 5

  • Small molecule inhibitors of egfr and pi3k - Google Patents (CA2969974C). 3

Sources

Method

Nucleophilic aromatic substitution (SNAr) at the C-4 position of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

An in-depth technical guide to the nucleophilic aromatic substitution (SNAr) at the C-4 position of Methyl 6-bromo-4-chloroquinoline-8-carboxylate . This document provides drug development professionals and synthetic che...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the nucleophilic aromatic substitution (SNAr) at the C-4 position of Methyl 6-bromo-4-chloroquinoline-8-carboxylate . This document provides drug development professionals and synthetic chemists with the mechanistic rationale, orthogonal reactivity insights, and field-proven protocols required to functionalize this privileged scaffold.

Introduction and Mechanistic Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, frequently serving as the core pharmacophore for antimalarials, kinase inhibitors, and anti-infective agents. Methyl 6-bromo-4-chloroquinoline-8-carboxylate is a highly versatile, polyfunctionalized building block. Its synthetic value lies in its orthogonal reactivity :

  • C-4 Position (4-chloro): Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C-6 Position (6-bromo): Unactivated for SNAr but primed for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C-8 Position (8-methoxycarbonyl): An electron-withdrawing ester that further activates the ring but requires careful selection of non-saponifying reaction conditions.

The Causality of C-4 Regioselectivity

The SNAr reaction at the C-4 position is driven by the profound electron-withdrawing nature of the endocyclic quinoline nitrogen. When a nucleophile attacks the C-4 carbon, the resulting negative charge is delocalized directly onto the electronegative nitrogen atom, forming a highly stabilized anionic intermediate known as the Meisenheimer complex [1][2]. The 8-ester group provides additional inductive and resonance stabilization to this transition state. Conversely, the C-6 position lacks this direct conjugation pathway to the nitrogen, rendering the 6-bromo group completely inert under standard SNAr conditions[3].

MechanisticPathway A 4-Chloroquinoline Derivative B Nucleophilic Attack (Amine) A->B + NuH C Meisenheimer Complex (Anionic Intermediate) B->C RDS D Chloride Elimination C->D Fast E 4-Aminoquinoline Product D->E - HCl

Mechanistic pathway of C-4 SNAr via a stabilized Meisenheimer complex.

Experimental Design: Selecting the Right Conditions

The choice of SNAr conditions is entirely dictated by the nucleophilicity of the incoming amine.

  • Aliphatic Amines (Primary/Secondary): Highly nucleophilic. These react smoothly under base-promoted conditions (e.g., K2CO3 or DIPEA) in polar aprotic solvents like DMF[4][5].

  • Anilines (Aryl Amines): Weakly nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These often require acid catalysis (electrophile ionization) to protonate the quinoline nitrogen, which drastically lowers the LUMO of the quinoline ring and accelerates the attack of the weak nucleophile[6][7].

Crucial Consideration for the 8-Ester: To prevent the undesired hydrolysis (saponification) of the methyl 8-carboxylate group, strictly anhydrous conditions and non-nucleophilic bases (like DIPEA) or mild inorganic bases (like K2CO3) must be utilized. Aqueous workups must be performed rapidly and kept near neutral pH.

DecisionTree Start Select Amine Nucleophile Aliphatic Aliphatic Amines (e.g., Morpholine, Piperidine) Start->Aliphatic Aniline Anilines / Weak Nucleophiles (e.g., 4-Fluoroaniline) Start->Aniline Cond1 Base-Promoted SNAr (K2CO3 or DIPEA, DMF, 80-100°C) Aliphatic->Cond1 Cond2 Acid-Catalyzed SNAr (Cat. HCl, anhydrous EtOH, Reflux) Aniline->Cond2 Product C-4 Substituted Quinoline Cond1->Product Cond2->Product

Decision tree for selecting SNAr conditions based on amine nucleophilicity.

Quantitative Data Summary

The following table summarizes expected reaction parameters and yields based on established literature for 4-chloroquinoline SNAr reactions[1][4][5].

Nucleophile ClassRepresentative AmineCatalyst / BaseSolventTemp (°C)Time (h)Expected Yield (%)
Cyclic Secondary MorpholineK2CO3 (2.0 eq)DMF90 - 1204 - 1285 - 95
Primary Aliphatic IsobutylamineDIPEA (2.5 eq)DMF80 - 1006 - 1675 - 90
Aryl Amine AnilineCat. HCl (0.1 eq)EtOH (dry)80 (Reflux)12 - 2460 - 80
Sterically Hindered tert-ButylamineDIPEA (3.0 eq)NMP130 - 15024 - 4840 - 60

Detailed Experimental Protocols

Protocol A: Base-Promoted SNAr with Aliphatic Amines

This protocol is optimized for morpholine, piperidine, and primary alkylamines. It utilizes a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile.

Materials:

  • Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 equiv)

  • Aliphatic Amine (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or anhydrous K2CO3 (2.0 equiv)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Solvent & Reagent Addition: Purge the flask with nitrogen. Add anhydrous DMF to achieve a 0.2 M concentration. Add the aliphatic amine (1.5 equiv) dropwise at room temperature. Causality: Adding the amine last prevents localized concentration spikes that could lead to side reactions.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90°C using an oil bath.

  • Reaction Monitoring: Monitor the reaction via TLC (typically 3:1 Hexanes/EtOAc) or LC-MS. The starting material should be consumed within 4 to 12 hours.

  • Quenching & Workup: Once complete, cool the mixture to room temperature. Pour the mixture into a 10-fold volume of ice-cold water. Self-Validating Step: For many hydrophobic 4-aminoquinolines, the product will precipitate immediately upon addition to water.

  • Extraction: If the product does not precipitate, extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Acid-Catalyzed SNAr with Anilines

Anilines are poor nucleophiles. This protocol utilizes electrophile ionization via catalytic acid to activate the quinoline core[6][7].

Materials:

  • Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Concentrated HCl (0.1 - 0.2 equiv)

  • Anhydrous Ethanol (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a sealed tube or heavy-walled pressure flask, suspend the quinoline substrate (1.0 equiv) and the aniline (1.2 equiv) in anhydrous Ethanol.

  • Activation: Add 2-3 drops of concentrated HCl (approx. 0.1 equiv). Causality: The acid protonates the quinoline nitrogen, increasing the electrophilicity of the C-4 position and facilitating the attack of the weakly nucleophilic aniline.

  • Heating: Seal the tube and heat the mixture to 85°C (or up to 120°C in a microwave reactor for sterically hindered anilines).

  • Workup: After 12-24 hours, cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Neutralization: Filter the precipitate, suspend it in Dichloromethane (DCM), and wash with saturated aqueous NaHCO3 to liberate the free base. Extract, dry over Na2SO4, and concentrate.

Troubleshooting & Optimization

  • Issue: Formation of 4-Hydroxyquinoline Byproduct.

    • Cause: Hydrolysis of the 4-chloro group due to the presence of water and base at high temperatures[6].

    • Solution: Ensure all solvents (DMF, EtOH) are strictly anhydrous. Store hygroscopic bases (K2CO3) in a desiccator.

  • Issue: Hydrolysis of the C-8 Methyl Ester.

    • Cause: Saponification by strong bases or extended heating in the presence of trace water.

    • Solution: Switch from K2CO3 to the organic base DIPEA (Hünig's base)[5], which is non-nucleophilic and less prone to mediating ester hydrolysis.

  • Issue: Incomplete Conversion with Bulky Amines.

    • Cause: Steric hindrance preventing the formation of the Meisenheimer complex.

    • Solution: Transition from conventional thermal heating to Microwave Irradiation (130°C for 30-60 minutes) to overcome the high activation energy barrier.

References

  • Preprints.org. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline". Preprints.org. Available at:[Link]

  • Heteroletters. "A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE". Heteroletters. Available at:[Link]

  • ChemRxiv. "a-Aryl-a-Heteroarylmalononitriles via Proton-Transfer Dual-Ionization Nucleophilic Aromatic Substitution". ChemRxiv. Available at: [Link]

  • PMC. "Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism". NIH. Available at:[Link]

Sources

Application

Protocol for the saponification of Methyl 6-bromo-4-chloroquinoline-8-carboxylate to carboxylic acid

Target Audience: Researchers, process chemists, and drug development professionals. Executive Summary The hydrolysis of methyl esters to their corresponding carboxylic acids is a fundamental transformation in organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Executive Summary

The hydrolysis of methyl esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. However, when applied to Methyl 6-bromo-4-chloroquinoline-8-carboxylate , standard saponification protocols frequently fail. The highly electron-deficient nature of the quinoline ring renders the C4-chloride exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr).

This application note details the mechanistic pitfalls of traditional basic hydrolysis and provides two validated, chemoselective protocols—a kinetically controlled aqueous method and an anhydrous silanolate cleavage—designed to yield the desired carboxylic acid while preserving the fragile C4-chloro and C6-bromo substituents.

Mechanistic Rationale & S_NAr Liability

In a standard ester saponification, a strong base such as Sodium Hydroxide (NaOH) is refluxed in an aqueous alcoholic solvent . While effective for simple esters, applying these conditions to a 4-chloroquinoline derivative introduces a severe chemoselectivity liability .

The Causality of Failure: The quinoline nitrogen withdraws electron density from the ring, heavily activating the 2- and 4-positions. When exposed to hydroxide or methoxide ions at elevated temperatures, the nucleophile preferentially attacks the C4 position. The chloride acts as an excellent leaving group, resulting in the irreversible formation of 4-hydroxyquinoline or 4-methoxyquinoline artifacts.

The Causality of Success: To bypass this liability, we must alter either the kinetics or the nature of the nucleophile:

  • Kinetic Control (Protocol A): By substituting NaOH with the milder Lithium Hydroxide (LiOH) and dropping the temperature to 0 °C, we lower the kinetic energy of the system. The ester carbonyl remains sufficiently electrophilic to undergo hydrolysis, while the activation energy threshold for the S_NAr reaction at C4 is not met.

  • Anhydrous Cleavage (Protocol B): By utilizing Potassium Trimethylsilanolate (KOSiMe3) in anhydrous THF, we eliminate water and standard alkoxides entirely. KOSiMe3 is a bulky, powerful nucleophile that selectively attacks the ester carbonyl (BAC2 mechanism) to form a potassium carboxylate and volatile trimethylsilanol, completely circumventing S_NAr pathways .

Reaction Pathways and Workflows

ReactionPathways Substrate Methyl 6-bromo-4-chloroquinoline- 8-carboxylate NaOH NaOH / MeOH / H2O (Reflux) Substrate->NaOH LiOH LiOH / THF / H2O (0 °C) Substrate->LiOH KOSiMe3 KOSiMe3 / THF (Anhydrous, RT) Substrate->KOSiMe3 SNAr Artifact: 4-Methoxy / 4-Hydroxy Quinoline NaOH->SNAr Desired Desired Product: 6-bromo-4-chloroquinoline- 8-carboxylic acid LiOH->Desired KOSiMe3->Desired

Caption: Reaction pathways for the saponification of 4-chloroquinoline-8-carboxylates.

Workflow Step1 1. Dissolve Substrate in anhydrous THF (0.1 M) Step2 2. Add KOSiMe3 (1.5 eq) at RT Step1->Step2 Step3 3. Stir at RT Monitor via LCMS Step2->Step3 Step4 4. Acidic Workup (1M HCl to pH 3-4) Step3->Step4 Step5 5. Extract & Purify (EtOAc / Filtration) Step4->Step5

Caption: Step-by-step workflow for the anhydrous cleavage using KOSiMe3.

Experimental Methodologies

Protocol A: Kinetically Controlled Aqueous Saponification (LiOH)

This method is cost-effective and suitable for scalable synthesis, provided temperature control is strictly maintained.

  • Dissolution: In a round-bottom flask, dissolve Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 eq) in a solvent mixture of THF:MeOH:H2O (3:1:1 ratio) to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Base Addition: Add LiOH·H2O (1.1 equivalents) portion-wise over 5 minutes. Crucial Insight: Do not exceed 1.1 equivalents. Excess base increases the statistical probability of S_NAr at the C4 position.

  • Self-Validating Monitoring: Stir at 0 °C for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting ester (Rf ~ 0.6) will disappear, and the carboxylate salt will remain at the baseline (Rf = 0.0).

  • Quenching & Precipitation: While maintaining the temperature at 0 °C, slowly add 1M HCl dropwise until the aqueous layer reaches pH 3–4. The protonation of the carboxylate salt will cause the desired carboxylic acid to crash out of solution as a visible precipitate, validating the conversion.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold distilled water, and dry in a vacuum oven at 40 °C overnight.

Protocol B: Anhydrous Cleavage (KOSiMe3)

This method is the definitive failsafe for highly sensitive substrates, completely eliminating the risk of C4-chloride displacement.

  • Preparation: Flame-dry a reaction flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve the ester (1.0 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Add Potassium Trimethylsilanolate (KOSiMe3, 1.5 equivalents) in a single portion at room temperature.

  • Self-Validating Monitoring: Stir at room temperature for 4–12 hours. Monitor via LCMS. The mass spectrum will validate the reaction by showing the disappearance of the ester mass [M+H]+ and the appearance of the acid mass. Validation check: The absence of a -34 Da mass shift (loss of Cl, addition of OH) confirms the C4-chloride is perfectly intact.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and carefully add 1M HCl until the aqueous layer reaches pH 3–4.

  • Isolation: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the pure carboxylic acid.

Data Presentation: Condition Optimization Matrix

The following table summarizes the quantitative expectations and chemoselectivity profiles of the different saponification conditions.

ConditionReagents & SolventTempS_NAr LiabilityExpected YieldPurity Profile
Standard Saponification NaOH, MeOH / H2ORefluxCritical < 20%Poor (Major 4-OMe / 4-OH artifacts)
Mild Aqueous (Protocol A) LiOH·H2O, THF / MeOH / H2O0 °CLow75% – 85%Good (Requires strict thermal control)
Anhydrous (Protocol B) KOSiMe3, anhydrous THF25 °CNone > 90%Excellent (No C4 displacement)

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". URL:[Link]

  • Lovrić, M. et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta. URL: [Link]

Method

Synthesis pathways for functionalizing the quinoline ring of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Application Note: Orthogonal Functionalization of Methyl 6-bromo-4-chloroquinoline-8-carboxylate Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Diversificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Diversification, Orthogonal Cross-Coupling, and Late-Stage Functionalization

Introduction & Strategic Overview

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, antimalarials, and antimicrobial agents. Methyl 6-bromo-4-chloroquinoline-8-carboxylate represents a highly versatile, multi-functional building block. As a Senior Application Scientist, I have designed this guide to exploit the inherent electronic and steric biases of this molecule, allowing for completely orthogonal, regioselective functionalization at three distinct positions (C4, C6, and C8) without the need for cumbersome protecting group strategies.

Mechanistic Rationale & Causality (E-E-A-T)

The success of this synthetic pathway relies on understanding the distinct reactivity profile of each functional handle on the quinoline core:

  • Why C4-Cl Reacts First (Nucleophilic Aromatic Substitution - S_NAr): The nitrogen atom in the quinoline ring exerts a powerful electron-withdrawing effect via resonance, highly activating the C4 position (gamma to the nitrogen) towards nucleophilic attack. This stabilizes the transient Meisenheimer complex. The C6-bromide is electronically isolated from this activation and remains completely inert under S_NAr conditions, ensuring absolute regioselectivity [1].

  • Why C6-Br is Reserved for Pd-Catalyzed Coupling: Once the C4-chloride is displaced by an amine or alkoxide, the quinoline core becomes slightly more electron-rich. While this deactivates the ring toward further nucleophilic attack, the C6-bromide remains perfectly primed for oxidative addition by Palladium(0) or Copper(I) catalysts. The C–Br bond undergoes oxidative addition significantly faster than a C–Cl bond, allowing for seamless Suzuki-Miyaura or Buchwald-Hartwig cross-coupling [2].

  • The Role of the C8-Methyl Carboxylate: During the early high-temperature S_NAr and cross-coupling steps, the C8-ester acts as a steric shield and an electronic deactivator, minimizing off-target reactions. It is strategically reserved for late-stage functionalization (saponification and amidation) to fine-tune the pharmacokinetic properties (e.g., solubility and target binding affinity) of the final drug candidate [3].

Pathway Visualization

Orthogonal_Synthesis SM Starting Material: Methyl 6-bromo-4-chloroquinoline-8-carboxylate Int1 Intermediate 1: C4-Aminated Quinoline (S_NAr Product) SM->Int1 Step 1: S_NAr at C4 Reagents: R-NH2, DIPEA, Heat Selectivity: 100% C4 over C6 Int2 Intermediate 2: C4, C6-Disubstituted Quinoline (Suzuki Coupling Product) Int1->Int2 Step 2: Pd-Coupling at C6 Reagents: R'-B(OH)2, Pd Cat., Base Targets C6-Bromide Final Final Target: C8-Amide Functionalized Quinoline (Drug Candidate) Int2->Final Step 3: C8 Modification Reagents: LiOH, then HATU/R''-NH2 Targets C8-Ester

Orthogonal functionalization workflow for Methyl 6-bromo-4-chloroquinoline-8-carboxylate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , meaning the success of each step can be definitively confirmed through specific, predictable spectroscopic shifts before proceeding to the next stage.

Protocol A: Regioselective S_NAr at C4 (Amination)
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 mmol) in 10 mL of anhydrous isopropanol (i-PrOH).

  • Addition: Add the desired aniline or aliphatic amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 12 hours.

  • Workup: Cool the reaction to room temperature. The aminated quinoline will typically precipitate out of the solution. Filter the precipitate, wash with cold i-PrOH (2 x 5 mL), and dry under vacuum.

  • Self-Validation: Analyze the crude product via 1 H-NMR. The successful displacement of the C4-chloride is confirmed by a significant upfield shift of the C3-proton (typically moving from ~8.0 ppm to ~6.8 ppm) due to the strong electron-donating resonance of the newly introduced C4-amine [1].

Protocol B: Suzuki-Miyaura Cross-Coupling at C6
  • Preparation: In a 20 mL microwave vial, combine the C4-aminated intermediate from Protocol A (1.0 mmol), the desired arylboronic acid (1.5 mmol), and K 2​ CO 3​ (3.0 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%). Seal the vial and purge with nitrogen for 5 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture at 90 °C in an oil bath for 8 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is validated when the characteristic 1:1 isotopic pattern of the bromine atom (M / M+2) completely disappears, replaced by the exact mass of the cross-coupled product [2].

Protocol C: Late-Stage C8-Ester Modification (Hydrolysis & Amidation)
  • Hydrolysis: Dissolve the C4/C6-disubstituted intermediate (1.0 mmol) in THF/H 2​ O (1:1, 10 mL). Add LiOH (3.0 mmol) and stir at room temperature for 4 hours. Acidify the mixture with 1M HCl to pH 3, filter the resulting carboxylic acid precipitate, and dry thoroughly.

  • Amidation: Dissolve the dry acid in anhydrous DMF (5 mL). Add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes to pre-activate the acid.

  • Coupling: Add the target amine (1.2 mmol) and stir at room temperature for 6 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via preparative HPLC.

  • Self-Validation: The success of the amidation is confirmed by IR spectroscopy (appearance of a strong amide C=O stretch at ~1650 cm −1 and an N-H stretch at ~3300 cm −1 ) and a distinct shift of the carbonyl carbon in 13 C-NMR [3].

Quantitative Data Summary

The table below summarizes the typical reaction conditions, expected yields, and regioselectivity profiles for the orthogonal functionalization of this scaffold.

Reaction StepTransformationReagents & ConditionsRegioselectivityTypical Yield
Step 1 S_NAr at C4R-NH 2​ (1.2 eq), DIPEA (2.0 eq), i-PrOH, 80 °C, 12 h>99% (C4 over C6)85–95%
Step 2 Suzuki Coupling at C6R'-B(OH) 2​ (1.5 eq), Pd(dppf)Cl 2​ (5 mol%), K 2​ CO 3​ , Dioxane/H 2​ O, 90 °C, 8 h>99% (C6 over C8)70–90%
Step 3a Ester Hydrolysis at C8LiOH (3.0 eq), THF/H 2​ O, RT, 4 hN/A90–98%
Step 3b Amidation at C8R''-NH 2​ (1.2 eq), HATU (1.5 eq), DIPEA, DMF, RT, 6 hN/A75–85%

References

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones (Torin Analogs) Source: ACS Combinatorial Science URL:[Link][3]

Sources

Application

The Strategic Utility of Methyl 6-bromo-4-chloroquinoline-8-carboxylate in the Synthesis of Novel Antimalarial Agents: Application Notes and Protocols

Introduction: The Quinoline Scaffold and the Imperative for New Antimalarials For centuries, quinoline-based compounds have been the cornerstone of antimalarial chemotherapy, with venerable drugs like quinine and chloroq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Imperative for New Antimalarials

For centuries, quinoline-based compounds have been the cornerstone of antimalarial chemotherapy, with venerable drugs like quinine and chloroquine saving countless lives.[1] These agents are thought to exert their parasiticidal effects by interfering with the detoxification of heme, a byproduct of hemoglobin digestion in the parasite's food vacuole.[2][3] The accumulation of toxic free heme ultimately leads to the parasite's demise. However, the relentless evolution of drug resistance in Plasmodium falciparum, the most lethal malaria parasite, has rendered many of these once-potent drugs ineffective, creating an urgent need for the development of new, resistance-breaking antimalarial agents.[4]

The strategic modification of the quinoline core is a proven and highly effective approach in the discovery of next-generation antimalarials. By introducing diverse chemical functionalities at various positions on the quinoline ring system, researchers can modulate the compound's physicochemical properties, pharmacokinetic profile, and mechanism of action, potentially circumventing existing resistance mechanisms.[5][6] In this context, Methyl 6-bromo-4-chloroquinoline-8-carboxylate emerges as a highly valuable and versatile starting material for the synthesis of novel antimalarial candidates. Its trifunctional nature—a reactive 4-chloro group for nucleophilic substitution, a 6-bromo substituent amenable to cross-coupling reactions, and an 8-carboxylate moiety for further derivatization—provides a rich platform for combinatorial library synthesis and lead optimization.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 6-bromo-4-chloroquinoline-8-carboxylate in the synthesis of potential antimalarial compounds. We will explore two primary synthetic pathways, detailing the underlying chemical principles and providing robust, field-tested protocols for key transformations.

Strategic Overview: Synthetic Pathways from a Trifunctional Quinoline Core

The chemical architecture of Methyl 6-bromo-4-chloroquinoline-8-carboxylate allows for two primary, logically divergent synthetic strategies for the creation of a diverse library of antimalarial candidates. The choice of pathway will depend on the desired final structure and the availability of starting materials.

G cluster_pathwayA Pathway A: C4 Functionalization First cluster_pathwayB Pathway B: C6 Functionalization First start Methyl 6-bromo-4-chloroquinoline-8-carboxylate A1 Nucleophilic Aromatic Substitution (SNAr) at C4 (Amine Side Chain Introduction) start->A1 Introduce Side Chain B1 Palladium-Catalyzed Cross-Coupling at C6 (Suzuki or Buchwald-Hartwig) start->B1 Modify Core A2 Palladium-Catalyzed Cross-Coupling at C6 (Suzuki or Buchwald-Hartwig) A1->A2 A3 Final Compound A (4-Amino, 6-Aryl/Amino Quinoline) A2->A3 B2 Nucleophilic Aromatic Substitution (SNAr) at C4 (Amine Side Chain Introduction) B1->B2 B3 Final Compound B (6-Aryl/Amino, 4-Amino Quinoline) B2->B3

Caption: Divergent synthetic strategies from the trifunctional quinoline core.

Pathway A prioritizes the introduction of the crucial amino side chain at the C4 position, a hallmark of many successful 4-aminoquinoline antimalarials. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The resulting 4-amino-6-bromoquinoline intermediate is then subjected to a palladium-catalyzed cross-coupling reaction to introduce diversity at the C6 position.

Pathway B reverses this sequence, first modifying the quinoline core at the C6 position via a Suzuki-Miyaura or Buchwald-Hartwig reaction. The subsequent introduction of the amine side chain at C4 completes the synthesis. This pathway may be advantageous if the desired amine side chain is sensitive to the conditions of the cross-coupling reaction.

Pathway A: Prioritizing the Pharmacophoric Side Chain

Step 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The 4-chloro substituent on the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for a relatively facile displacement of the chloride by a primary or secondary amine, a key step in mimicking the structure of chloroquine and other 4-aminoquinoline drugs.[2][7]

Causality of Experimental Choices:

  • Solvent: While the reaction can be run neat with an excess of the amine, a high-boiling polar aprotic solvent like DMSO or NMP is often used to ensure solubility of the starting materials and to facilitate the reaction at elevated temperatures.[2]

  • Temperature: Higher temperatures (120-150 °C) are typically required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.[2] Microwave irradiation can significantly shorten reaction times.[8]

  • Base: An excess of the reacting amine can serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.[2]

Detailed Protocol 1: SNAr with a Diamine Side Chain

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 eq.).

  • Reagent Addition: Add N,N-diethylethylenediamine (3.0 eq.) and dimethyl sulfoxide (DMSO) (5 mL per mmol of starting material).

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired Methyl 4-((2-(diethylamino)ethyl)amino)-6-bromoquinoline-8-carboxylate.

Step 2: Palladium-Catalyzed Cross-Coupling at the C6 Position

With the crucial side chain in place, the 6-bromo position provides a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an excellent choice for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups.[1][9]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, though more active catalysts may be generated in situ from a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand.[1][9]

  • Base: A base, typically an aqueous solution of sodium or potassium carbonate, is essential for the activation of the boronic acid in the catalytic cycle.[10]

  • Solvent System: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is often employed to dissolve both the organic-soluble quinoline derivative and the water-soluble base.[1]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B R-Br C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'B(OH)2 Base D Reductive Elimination C->D D->A R-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 2: Suzuki-Miyaura Coupling

  • Preparation: To a reaction vessel, add Methyl 4-((2-(diethylamino)ethyl)amino)-6-bromoquinoline-8-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio, 6 mL per mmol of the bromoquinoline).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final 6-aryl-4-aminoquinoline derivative.

Pathway B: Core Modification Prior to Side Chain Installation

This pathway is particularly useful if the amine side chain contains functional groups that are incompatible with the conditions of the cross-coupling reaction.

Step 1: Palladium-Catalyzed Cross-Coupling at the C6 Position

The initial step in this pathway is the modification of the quinoline core at the C6 position. For introducing an amino group, the Buchwald-Hartwig amination is the reaction of choice.[11][12]

Causality of Experimental Choices:

  • Catalyst/Ligand System: Buchwald-Hartwig amination requires a specific palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the C-N bond formation.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain a homogeneous reaction mixture.

Detailed Protocol 3: Buchwald-Hartwig Amination

  • Preparation: In an oven-dried Schlenk tube, add Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a phosphine ligand (e.g., XPhos, 0.08 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 eq.) and anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain Methyl 6-amino-4-chloroquinoline-8-carboxylate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The final step in this pathway is the introduction of the amine side chain at the C4 position of the now 6-functionalized quinoline. The protocol is analogous to that described in Pathway A, Step 1.

Detailed Protocol 4: SNAr on a 6-Substituted Quinoline

  • Preparation and Reagent Addition: In a round-bottom flask, combine the Methyl 6-amino-4-chloroquinoline-8-carboxylate derivative from the previous step (1.0 eq.) and the desired amine side chain (e.g., 1-(2-aminoethyl)piperidine, 3.0 eq.) in DMSO.

  • Reaction: Heat the mixture to 140 °C and monitor by TLC or LC-MS until completion.

  • Work-up, Extraction, and Purification: Follow the procedures outlined in Protocol 1 to isolate and purify the final target compound.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the key transformations described, based on literature precedents for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction Type Starting Material Reagents Product Expected Yield (%) Reference
SNAr 4-Chloroquinoline derivativePrimary/Secondary Amine, DMSO, 140 °C4-Aminoquinoline derivative60-90[2][7]
Suzuki-Miyaura 6-Bromoquinoline derivativeArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C6-Arylquinoline derivative70-95[1][9]
Buchwald-Hartwig 6-Bromoquinoline derivativeAmine, Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C6-Aminoquinoline derivative65-85[11][12]

Conclusion

Methyl 6-bromo-4-chloroquinoline-8-carboxylate is a powerful and versatile building block for the synthesis of novel quinoline-based antimalarial compounds. The orthogonal reactivity of the 4-chloro and 6-bromo positions allows for the systematic and modular construction of diverse chemical libraries through well-established synthetic methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and strategic guidance provided herein are intended to empower researchers in their efforts to discover and develop the next generation of antimalarial drugs to combat the global health threat of malaria.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria. [Link]

  • Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline. PubMed. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]

  • Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. PubMed. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. MDPI. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Synthesis and antimalarial activity of ( S )-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives. ResearchGate. [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Publications. [Link]

  • Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. Scilit. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Synthesis of antimalarials; synthesis of certain 8-aminoquinolines. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Solubility of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to solvate heavily substituted, rigid aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to solvate heavily substituted, rigid aromatic systems. Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) is a classic example of a molecule that defies simple "like-dissolves-like" heuristics.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve complete solvation in polar organic environments.

Mechanistic Insight: The Causality of Insolubility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing dissolution. Methyl 6-bromo-4-chloroquinoline-8-carboxylate possesses a highly planar quinoline core that promotes strong intermolecular π−π stacking[1].

Furthermore, the introduction of heavy halogens (6-bromo and 4-chloro) significantly alters the molecule's physical chemistry:

  • Halogen Bonding & Dispersion: The highly polarizable bromine and chlorine atoms engage in strong intermolecular halogen bonding in the solid state, drastically increasing the crystal lattice energy.

  • Dipole Cancellation: While the molecule contains polar functional groups (the halogens and the 8-methyl ester), their spatial arrangement across the rigid quinoline core leads to a partial cancellation of the net dipole moment. Consequently, the molecule behaves more like a lipophilic, non-polar entity than a polar heterocycle[2].

  • Solvent Mismatch: Highly polar, aprotic solvents like 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) possess high dielectric constants but lack the structural ability to effectively disrupt the hydrophobic π−π stacking of this specific halogenated core.

Solubilization Workflow & Logic

The following decision-tree outlines the logical progression for overcoming the lattice energy of halogenated quinolines.

SolubilizationWorkflow Start Solid Methyl 6-bromo-4- chloroquinoline-8-carboxylate Step1 Add Primary Polar Solvent (DMSO or DMF) Start->Step1 Check1 Tyndall Effect Test: Is beam invisible? Step1->Check1 Step2 Thermal-Acoustic Treatment (55°C + Sonication) Check1->Step2 No Success Fully Solvated: Proceed to Application Check1->Success Yes Check2 Tyndall Effect Test: Is beam invisible? Step2->Check2 Step3 Add Non-Polar Co-Solvent (THF or Toluene) Check2->Step3 No Check2->Success Yes Check3 Tyndall Effect Test: Is beam invisible? Step3->Check3 Check3->Success Yes Fail Evaluate Alternative Formulation Strategies Check3->Fail No

Caption: Workflow for solubilizing rigid halogenated quinolines in polar organic solvents.

Quantitative Solvent System Analysis

Relying on a single polar solvent is often insufficient for this compound. The table below summarizes the expected efficacy of various solvent systems based on their dielectric properties and solvation mechanisms.

Solvent SystemDielectric Constant ( ε )Primary Solvation MechanismRecommended Ratio (v/v)Expected Solubilization Efficacy
100% DMSO 46.7Dipole-dipoleN/ALow (Highly prone to micro-aggregation)
100% Acetonitrile 37.5Dipole-dipoleN/AVery Low
DMSO : THF ~25.0 (mixed)Dipole + π -solvation1:1 to 3:1High
DMF : Toluene ~19.0 (mixed)Dipole + Dispersion1:1Very High

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You will not just execute steps; you will verify the physical state of the solution at each critical juncture.

Protocol A: Thermal-Acoustic Solubilization in Primary Polar Solvents

Use this protocol when downstream applications strictly forbid the use of non-polar co-solvents.

  • Massing & Initial Solvation: Weigh the required mass of Methyl 6-bromo-4-chloroquinoline-8-carboxylate into a borosilicate glass vial. Add the calculated volume of anhydrous DMSO or DMF to achieve the target concentration (do not exceed 10 mM for initial attempts).

  • Vortexing: Vortex at 2500 RPM for 60 seconds. The solution will likely appear as a cloudy suspension.

  • Thermal-Acoustic Disruption: Place the vial in an ultrasonic water bath pre-heated to 55°C. Sonicate for 15 minutes. Causality: Acoustic cavitation generates localized high temperatures and pressures that shatter the rigid crystal lattice, overcoming the high activation energy required to disrupt the halogen bonding.

  • Validation (Tyndall Effect Test): Remove the vial and wipe it dry. In a darkened room, shine a focused laser pointer (e.g., 532 nm green laser) through the vial.

    • Pass: The laser beam path is completely invisible within the liquid. The system is fully solvated.

    • Fail: The laser beam path is visible (scattering light). Micro-aggregates remain. Proceed to Protocol B.

Protocol B: Co-Solvent Blending (The "Solvation Bridge" Method)

Use this protocol when Protocol A fails, or when preparing high-concentration stock solutions (e.g., 50 mM).

  • Primary Solvation: Suspend the compound in DMSO at 75% of your final target volume.

  • Bridging Solvent Addition: Slowly add Tetrahydrofuran (THF) or Toluene dropwise to make up the remaining 25% of the volume. Causality: THF and Toluene act as "solvation bridges." Their lower polarity and aromatic/cyclic structures allow them to intercalate between the quinoline rings, disrupting π−π stacking while remaining miscible with the bulk DMSO[2].

  • Homogenization: Vortex for 2 minutes.

  • Validation: Perform the Tyndall Effect Test as described in Protocol A. If scattering persists, gently warm the mixture to 40°C (do not exceed the boiling point of the co-solvent) and re-test.

Troubleshooting FAQs

Q1: My compound dissolved perfectly in the DMSO stock, but the moment I added it to my polar reaction mixture (e.g., Methanol or Acetonitrile), it crashed out. What happened? A1: You have experienced "DMSO shock"[3]. This occurs when the concentration of the highly solubilizing co-solvent (DMSO) is drastically lowered upon dilution, causing the local dielectric environment to shift rapidly. The compound exceeds its kinetic solubility limit and precipitates. To prevent this, add your DMSO stock dropwise into the secondary solvent while under vigorous, high-shear stirring to ensure immediate, infinite dilution before localized nucleation can occur.

Q2: Can I use pH adjustment to protonate the quinoline nitrogen and increase solubility in polar solvents? A2: No, this is a common misconception for this specific derivative. While unsubstituted quinoline is a weak base that can be protonated to form a soluble cationic salt, the 6-bromo and 4-chloro substituents are highly electron-withdrawing. They pull electron density away from the quinoline nitrogen, drastically lowering its pKa. Consequently, protonation is thermodynamically unfavorable in standard polar organic environments.

Q3: How can I definitively prove my compound isn't just forming a stable micro-suspension in DMF? A3: Visual inspection is notoriously unreliable for planar aromatic compounds, which often form sub-micron aggregates[1]. The most definitive method is Dynamic Light Scattering (DLS). Prepare your solution, filter it through a 0.22 µm PTFE syringe filter, and run it through a DLS instrument. Any measured hydrodynamic radius above 1-2 nm indicates that self-association and aggregation are still occurring.

Q4: Are there structural modifications I can make if this compound is an intermediate? A4: If you are in the discovery phase and this is an intermediate, consider temporarily modifying the 8-carboxylate group. Transesterification to a more sterically bulky or polar ester (e.g., a PEGylated ester), or introducing polar appendages, can significantly disrupt the crystal packing and enhance solubility[4].

References

  • BenchChem Technical Support Team. "Strategies to prevent aggregation of planar aromatic compounds in solution". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLuVbqxLzciu44lJnv4Ed10sG85dn7TyPKJ5Wmoc4bXPqylBVhyn8FDx5gkHV9FGeUjFV6gFakNslldmT805ui1IwlAzoN43CvWQsjo2L1-tIQeHttPqp_EVO_SYzgSlUUJEu0Q1e98aoMyKNFWQI94x5k6bblvACSb15cILGSNuEsz_TSZY5vDsOVy2bW4BkSmN0T0-6wNKycYC7DfxgsVU3soszvtQ==]
  • BenchChem Technical Support Team. "Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxcuiVI4MeQbbO0S5ZSvbGUE-q8sWHRoH1uMVmJfrQq4B69OS4UxL6QgbTKG648V3KfsBa0a5-rbHKoQi_Ctjsj-2V8lWFPUqb5J7irgHkFb2qmwZS_0kbRMjO4jMJHFMGaqNS4Nj1PtCPeWCHSS5FnSO8Xiwr_98nGvaUP9vs2Ixmp-_FkJzb-OJZRJQWcz6Sve_THNu6ERI3mr2zgWKr1R5iFr9ye-ErX5Fk5qroNRD7NzNHxSeK1kkhaM4namQCxw==]
  • ResearchGate Community. "Is there any relation in chemistry between the molecular symmetry and the molecular polarity?". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhxm_QGK0F7oqnQeLA7UNvndRHYQrDpo5FaTJSjpq-9deaUHrfu7XacOlO1zLvhVD5ELl4HlgP_bAWyF1gwrP2_P-FnWOmMtZdTqiZS2_8msiWsnpOHciLJc3OCU5Rk_tcyer8vSd3Fe_WOrVlzQbQRVBT0Ozd_YQk5syBB3lZ4oPFWHlDf9hdJe1Aiecn2NBf9Pm7bR-zkVOmHIcNBg2vABZxYyANSAcpqVoUnYrmi3chlphlln0kxQ==]
  • Garrison, A. T., et al. "Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis". PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXn4TOjISaOPH8XM7H6b2vRSANhTGao9IkVvorKjDCeT-rEuSbz3jXKxqn9osiQIUuxW0sVo0p6qcjP6RmAfiOTIItBvOWnwxCr3r4kJPTvDTpzpM0KAKbhNRJ8NyZ-X6cqzwR]

Sources

Optimization

Best recrystallization solvents for Methyl 6-bromo-4-chloroquinoline-8-carboxylate purification

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 6-bromo-4-chloroquinoline-8-carboxylate. Here, we address commo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 6-bromo-4-chloroquinoline-8-carboxylate. Here, we address common challenges encountered during the recrystallization of this and structurally related compounds, providing practical, field-proven solutions and troubleshooting strategies. Our approach is grounded in the fundamental principles of crystallization to ensure both purity and yield are maximized.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the ideal first step when selecting a recrystallization solvent for a novel compound like Methyl 6-bromo-4-chloroquinoline-8-carboxylate?

The most critical step in developing a successful recrystallization protocol is systematic solvent screening.[1][2] The principle of "like dissolves like" is a foundational concept in this process.[3] Given the structure of Methyl 6-bromo-4-chloroquinoline-8-carboxylate, which possesses both polar (ester) and non-polar (halogenated aromatic rings) functionalities, a solvent of intermediate polarity is often a good starting point.

A systematic approach involves testing the solubility of a small amount of your crude product in a variety of solvents with differing polarities at both room temperature and at the solvent's boiling point.[1]

Recommended Initial Solvent Screening Protocol:

  • Preparation: Dispense a small, consistent amount (e.g., 10-20 mg) of the crude Methyl 6-bromo-4-chloroquinoline-8-carboxylate into several test tubes.

  • Solvent Addition: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list below.

  • Room Temperature Solubility: Agitate the tubes and observe the solubility at room temperature. An ideal solvent will show poor solubility.[4]

  • Elevated Temperature Solubility: Gently heat the tubes that showed poor solubility at room temperature to the boiling point of the solvent. A good solvent will completely dissolve the compound at this stage.[4]

  • Cooling and Crystallization: Allow the tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Table 1: Suggested Solvents for Initial Screening

SolventPolarityBoiling Point (°C)Rationale & Comments
n-HeptaneNon-polar98A patent for the related 6-bromo-4-chloroquinoline mentions recrystallization from n-heptane, making this a promising starting point.[5]
TolueneNon-polar111Its aromatic nature can aid in dissolving the quinoline ring system. Often used in solvent pairs with hexane.[6][7]
Ethyl AcetateIntermediate77The ester functionality may provide good solubility at elevated temperatures.
AcetoneIntermediate56A versatile solvent, but its low boiling point can sometimes lead to rapid crystallization.
EthanolPolar78Often effective for quinoline derivatives, especially when used in a co-solvent system with water.[8][9]
AcetonitrilePolar82Can be effective for a range of organic compounds.[10]
Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with impure compounds, as impurities can depress the melting point.[11]

Troubleshooting Strategies for Oiling Out:

  • Increase the Solvent Volume: The solution may be too concentrated, causing the compound to precipitate out too quickly at a high temperature. Re-heat the mixture to dissolve the oil and add more of the hot solvent (10-20% additional volume) before allowing it to cool slowly again.[11]

  • Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.[4] You can insulate the flask to slow down the cooling process.

  • Change the Solvent System: If the issue persists, the chosen solvent is likely unsuitable. Try a lower boiling point solvent or a multi-solvent system.

Q3: I have very low yield after recrystallization. What are the likely causes and how can I improve it?

Low yield is a frequent problem in recrystallization and can be attributed to several factors.[1]

Common Causes and Solutions for Low Yield:

CauseSolution
Excessive Solvent Usage Use the minimum amount of hot solvent necessary to fully dissolve the compound. Adding solvent in small portions near the boiling point is a good practice.[1]
Compound is too Soluble in Cold Solvent The chosen solvent is not ideal. Re-evaluate your solvent screen to find one where your compound has lower solubility at room temperature. Alternatively, try cooling the solution in a freezer (if the solvent's freezing point allows).
Premature Crystallization If you perform a hot filtration to remove insoluble impurities, the compound may crystallize in the funnel. To prevent this, use a heated funnel or pre-heat the funnel with hot solvent.[1]
Rapid Cooling Cooling the solution too quickly can lead to the formation of fine, impure crystals and lower recovery. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Q4: How do I choose a solvent pair for a multi-solvent recrystallization?

A multi-solvent system is effective when no single solvent provides the ideal solubility profile.[12] This technique uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").[12]

Workflow for Multi-Solvent Recrystallization:

A Dissolve crude compound in a minimum amount of hot 'soluble solvent' B Add the 'insoluble solvent' dropwise at boiling point until turbidity persists A->B C Add a few drops of the 'soluble solvent' to redissolve the precipitate and achieve a clear solution B->C D Allow the solution to cool slowly C->D E Collect crystals by vacuum filtration D->E

Caption: Multi-solvent recrystallization workflow.

Suggested Solvent Pairs for Methyl 6-bromo-4-chloroquinoline-8-carboxylate:

  • Ethanol/Water: A classic polar pair.[6]

  • Toluene/n-Heptane: A non-polar pair that can be effective for aromatic compounds.[6]

  • Dichloromethane/n-Hexane: A pair with a larger polarity difference.[8]

Q5: My crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?

Colored impurities can often be removed by adding activated charcoal to the hot solution before filtration.[6]

Protocol for Decolorization:

  • Dissolve the crude compound in the appropriate amount of hot recrystallization solvent.

  • Allow the solution to cool slightly from its boiling point to prevent violent frothing.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtered, colorless solution to cool and crystallize as usual.

References

  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
  • Unknown. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Unknown. (n.d.). Recrystallization-1.pdf.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Korovina, N. (2020, September 6). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

  • Qiu, J., et al. (2020, November 20). Solubility Behaviors and Correlations of Common Organic Solvents. ResearchGate. Retrieved from [Link]

  • Peydecastaing, J., et al. (2009, February 1). Solubility of Flavonoids in Organic Solvents. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ester Hydrolysis During Functionalization of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in quinoline derivatization: the unintended saponification of the C8-methyl ester du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in quinoline derivatization: the unintended saponification of the C8-methyl ester during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

The target substrate, Methyl 6-bromo-4-chloroquinoline-8-carboxylate , presents a unique chemoselectivity challenge. The electron-withdrawing nature of the quinoline nitrogen significantly increases the electrophilicity of the C8-carbonyl carbon. When researchers attempt to functionalize the C4-chloride or C6-bromide using standard aqueous basic conditions, the ester is rapidly hydrolyzed into the corresponding carboxylic acid.

This guide provides field-proven insights, causal explanations, and self-validating protocols to help you achieve chemoselective functionalization while preserving the ester moiety.

I. Frequently Asked Questions (FAQs): Understanding the Causality

Q1: Why does my C8-methyl ester hydrolyze so rapidly during standard Suzuki-Miyaura couplings? A1: Standard Suzuki couplings rely on aqueous bases (e.g., Na2​CO3​ or K2​CO3​ in H2​O /Dioxane) to hydrolyze the boronic ester/acid into a reactive boronate complex for transmetalation. However, the quinoline ring acts as an electron sink, making the C8-ester highly susceptible to nucleophilic attack by hydroxide ions ( OH− ). The causality is simple: the activation energy for ester saponification on this specific scaffold is lower than the activation energy for the transmetalation step under aqueous conditions.

Q2: If I remove water, how do I activate the boronic species for transmetalation? A2: You must bypass the traditional hydrolysis-dependent transmetalation pathway. Recent mechanistic breakthroughs have proven that boronic esters (such as neopentyl glycol or pinacol esters) can undergo direct transmetalation without prior hydrolysis if a soluble, anhydrous oxyanionic base is used[1]. Potassium trimethylsilanolate (TMSOK) acts as a μ -bridging ligand between the palladium center and the boron atom, facilitating rapid arene transfer in strictly anhydrous environments[2].

Q3: For Buchwald-Hartwig aminations at the C6-bromide, can I use Sodium tert-butoxide ( NaOtBu )? A3: No. While NaOtBu is a standard base for Buchwald-Hartwig aminations, it is a strong nucleophile. In the presence of your substrate, it will cause transesterification (forming the tert-butyl ester, which easily cleaves) or promote direct amidation of the ester by your amine substrate[3]. You must use a mild, non-nucleophilic base like Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ )[4].

II. Troubleshooting Guide: Step-by-Step Resolution

If your LC-MS or NMR indicates a loss of the methyl group (M-14) or the formation of the carboxylic acid (M+H), follow this diagnostic workflow:

  • Audit Your Reagents for Moisture: Ensure your solvents (THF, Toluene, or 1,4-Dioxane) are strictly anhydrous (<50 ppm water) and stored over activated 3Å molecular sieves.

  • Switch the Boron Source: Transition from boronic acids (which often contain residual water or boroxines that require water to break down) to highly stable neopentyl glycol or pinacol boronic esters[5].

  • Change the Base Architecture:

    • For Suzuki: Replace aqueous Na2​CO3​ with anhydrous TMSOK.

    • For Buchwald: Replace NaOtBu with anhydrous Cs2​CO3​ .

  • Implement an Internal Standard: Add 1-fluoronaphthalene or 1,3,5-trimethoxybenzene to your reaction mixture. This creates a self-validating system where you can quantitatively track the disappearance of the starting material against the appearance of the product and the hydrolysis byproduct via 19F or 1H NMR before committing to a preparative scale-up[6].

III. Reaction Pathway & Base Selection Workflow

The following diagram illustrates the logical relationship between base selection, solvent conditions, and the resulting chemoselectivity.

G SM Methyl 6-bromo-4-chloroquinoline-8-carboxylate (Target Substrate) Cond Select Cross-Coupling Conditions SM->Cond Aq Standard Aqueous Base (e.g., Na2CO3 / H2O) Cond->Aq Wet Solvents Anh Anhydrous Conditions (TMSOK or Cs2CO3) Cond->Anh Dry Solvents Hyd C8-Ester Hydrolysis (Major Side Product) Aq->Hyd OH- attacks carbonyl Succ Successful C4/C6 Functionalization (Intact C8-Ester) Anh->Succ Suppresses saponification

Reaction pathway showing the effect of base selection on C8-ester stability during cross-coupling.

IV. Quantitative Data Presentation

To aid in experimental design, the following table summarizes the expected outcomes based on various coupling conditions.

Coupling TypeBase UsedSolvent SystemWater ContentHydrolysis RiskExpected Outcome
Standard Suzuki Na2​CO3​ (2.0 eq)1,4-Dioxane / H2​O (4:1)HighVery High Complete saponification; trace product.
Anhydrous Suzuki TMSOK (1.2 eq)Dry THF or TolueneNone (<50 ppm)Low High yield; intact C8-ester.
Standard Buchwald NaOtBu (1.5 eq)Dry TolueneNoneHigh Transesterification or amidation.
Mild Buchwald Cs2​CO3​ (1.5 eq)Dry 1,4-DioxaneNone (<50 ppm)Low High yield; intact C8-ester.

V. Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling at C6-Br (Preserving the C8-Ester)

Mechanistic Rationale: Utilizing Potassium Trimethylsilanolate (TMSOK) allows for the cross-coupling of boronic esters under strictly homogeneous, anhydrous conditions, completely precluding ester hydrolysis[1].

Reagents:

  • Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 equiv)

  • Neopentyl glycol arylboronic ester (1.1 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.2 equiv)

  • Pd-CataCXium A-G3 precatalyst (3 mol%)

  • Trimethyl borate (3.0 equiv) - Additive to accelerate transmetalation[6]

  • 1-Fluoronaphthalene (1.0 equiv) - Internal Standard

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with the quinoline substrate, the neopentyl glycol boronic ester, Pd-CataCXium A-G3, and 1-fluoronaphthalene.

  • Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration. Stir to dissolve.

  • Additive & Base Introduction: Add trimethyl borate via micropipette. Finally, add TMSOK in one portion. (Note: The reaction is mildly exothermic; TMSOK acts as a soluble base, turning the solution clear).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 40 °C for 1.5 hours.

  • Validation & Workup: Withdraw a 50 μ L aliquot, dilute in CDCl3​ , and acquire a no-D 19F NMR spectrum to validate conversion against the internal standard. Once confirmed, filter the crude mixture through a short pad of Celite to remove catalyst residues, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination at C6-Br

Mechanistic Rationale: Utilizing Cs2​CO3​ provides sufficient basicity to deprotonate the amine upon binding to the Pd-complex, but lacks the nucleophilicity required to attack the C8-ester[4].

Reagents:

  • Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Cs2​CO3​ (1.5 equiv, finely milled and dried under vacuum at 120 °C)

  • Pd2​(dba)3​ (2 mol%)

  • Xantphos (4 mol%)

  • Anhydrous 1,4-Dioxane (0.15 M)

Step-by-Step Methodology:

  • System Purge: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the quinoline substrate, Cs2​CO3​ , Pd2​(dba)3​ , and Xantphos. Evacuate and backfill the flask with dry argon three times.

  • Reagent Addition: Add the amine (if solid, add in step 1; if liquid, add via syringe now). Add anhydrous 1,4-dioxane.

  • Heating: Seal the flask and heat the reaction mixture to 85 °C in a pre-heated oil bath for 6–8 hours.

  • Validation: Monitor the reaction via LC-MS. You should observe the product mass ( [M+H]+ ) with the methyl ester intact, with negligible traces of the [M−14] hydrolysis byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate for column chromatography.

VI. References

  • Ester Stability under Suzuki/Buchwald Conditions Source: Reddit Chemistry Community (Field-proven insights on ester tolerance). URL:[Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: Organic Letters, ACS Publications. URL:[Link]

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society (JACS), ACS Publications. URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: Molecules, MDPI. URL:[Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Turnover in Palladium-Catalyzed Reactions with Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with highly functionalized quinoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with highly functionalized quinoline scaffolds.

Methyl 6-bromo-4-chloroquinoline-8-carboxylate presents a unique synthetic challenge. To achieve high Turnover Numbers (TON)—defined in sustainable pharmaceutical manufacturing as utilizing ≤0.1 mol% catalyst 1—you must navigate competing reactive sites (C6-Br vs. C4-Cl), protect the base-sensitive C8-ester, and prevent the quinoline nitrogen from poisoning the palladium center.

The following resources provide field-proven troubleshooting logic, quantitative benchmarks, and self-validating protocols to maximize your catalyst's lifespan and chemoselectivity.

System Workflow & Failure Modes

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C6-Br Site) Pd0->OxAdd Rate-determining Deactivation Catalyst Deactivation (N-Coordination) Pd0->Deactivation Poor Ligand Choice Substrate Methyl 6-bromo-4-chloro quinoline-8-carboxylate Substrate->OxAdd TransMet Transmetalation OxAdd->TransMet Base Mediated RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 High TON Cycle Product Mono-Coupled Product RedElim->Product

Catalytic cycle and deactivation pathways in 6-bromo-4-chloroquinoline cross-coupling.

Troubleshooting Guides & FAQs

Q1: Why does my catalyst turnover (TON) stall prematurely, resulting in incomplete conversion? Causality: The quinoline nitrogen is a strong Lewis base and possesses a high propensity to act as a competing L-type ligand 2. If your chosen phosphine ligand is too labile or lacks sufficient steric bulk, the quinoline nitrogen will coordinate to the palladium center. This forms an off-cycle, highly stable Pd(II) resting state, effectively poisoning the catalyst and halting turnover. Resolution:

  • Transition to bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos). Their extreme steric profile creates a congested coordination sphere that physically prevents the quinoline nitrogen from binding to the metal center, forcing the catalyst to remain on-cycle.

Q2: I am observing a mixture of C6-coupled, C4-coupled, and di-coupled products. How can I enforce chemoselectivity for the C6-Br bond? Causality: Thermodynamically, the C–Br bond has a lower bond dissociation energy than the C–Cl bond, which generally favors oxidative addition at the bromide 3. However, the quinoline core is highly electron-deficient. This electronic activation lowers the activation barrier for C4–Cl oxidative addition, narrowing the kinetic differentiation between the two sites. Highly reactive, unhindered ligands (like P(t-Bu)₃) cannot differentiate these sites effectively. Resolution:

  • Steric Differentiation: Use XPhos. The bulky ligand struggles to access the sterically hindered C4 position (flanked by the C5 proton and the rigid quinoline ring), thereby enforcing strict selectivity for the more exposed C6-Br bond.

  • Thermal Control: Lower the reaction temperature to 50–60 °C to exploit the kinetic preference for the weaker C–Br bond.

Q3: My C8-methyl ester is hydrolyzing during the cross-coupling. How can I preserve it? Causality: Palladium cross-couplings require a base to facilitate the transmetalation step. Using strong aqueous bases (e.g., NaOH, Na₂CO₃) at elevated temperatures will rapidly saponify the methyl ester at the C8 position. Resolution:

  • Switch to mild, anhydrous bases such as anhydrous K₃PO₄ or Cs₂CO₃ in ethereal solvents (THF or 1,4-Dioxane). This provides sufficient basicity for transmetalation without generating the hydroxide nucleophiles responsible for ester cleavage.

Q4: I observe the rapid formation of a black precipitate and low product yield. What is the mechanism of this failure? Causality: The black precipitate is "Palladium black"—an agglomeration of inactive Pd nanoparticles 4. This occurs when the rate of oxidative addition is significantly slower than the rate of catalyst degradation, or when the system is poorly degassed, allowing oxygen to oxidize the phosphine ligands and leaving the Pd(0) unprotected. Resolution:

  • Rigorously sparge all solvents with nitrogen or argon for at least 30 minutes.

  • Use a pre-formed Pd G3 or G4 precatalyst instead of Pd(OAc)₂ / free ligand mixtures. Precatalysts ensure a 1:1 Ligand-to-Palladium ratio and rapid generation of the active monoligated Pd(0) species, preventing early-stage agglomeration.

Quantitative Data: Optimization of Catalyst Turnover

The following table summarizes the causal relationship between ligand/base selection and the resulting chemoselectivity and TON for the Suzuki-Miyaura coupling of Methyl 6-bromo-4-chloroquinoline-8-carboxylate.

Ligand SystemBaseSolventTemp (°C)Chemoselectivity (C6:C4)Catalyst Loading (mol%)Observed TON
PPh₃Na₂CO₃ (aq)1,4-Dioxane903:15.0< 20
P(t-Bu)₃K₃PO₄Toluene801:1.51.085
dppfK₂CO₃DMF805:11.075
XPhos Pd G3 K₃PO₄ (anhyd) THF 60 >20:1 0.05 >1,900
Self-Validating Experimental Protocol

Workflow: High-TON Chemoselective Suzuki-Miyaura Coupling Objective: Achieve >1,000 TON with >95% chemoselectivity for the C6 position while preserving the C8 ester.

Step 1: System Assembly (Glovebox or Standard Schlenk Line)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.00 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), and finely milled anhydrous K₃PO₄ (2.00 mmol, 2.0 equiv).

  • Causality Check: Strict adherence to 1.05 equivalents of boronic acid prevents over-coupling at the C4 position once the C6 position has reacted.

Step 2: Catalyst Introduction

  • Add XPhos Pd G3 precatalyst (0.0005 mmol, 0.05 mol%).

  • Causality Check: Utilizing a G3 precatalyst ensures the rapid formation of the active L-Pd(0) species upon mild base activation, entirely bypassing the formation of unligated Pd that leads to Pd black.

Step 3: Solvent Addition & Activation

  • Inject 5.0 mL of rigorously degassed, anhydrous THF.

  • Seal the flask and transfer it to a pre-heated oil bath at 60 °C.

  • Self-Validation Checkpoint 1 (Visual): Within 5–10 minutes, the suspension should transition from a pale pre-catalyst slurry to a homogeneous, clear golden-yellow solution. This color change confirms the successful generation of the active Pd(0) species. If the solution turns black, oxygen ingress has occurred, and the catalyst has agglomerated.

Step 4: Monitoring & Reaction Validation

  • After 4 hours, withdraw a 50 µL aliquot under positive nitrogen pressure. Quench into 1 mL of 1:1 Water/Acetonitrile and analyze via LC-MS.

  • Self-Validation Checkpoint 2 (Analytical): The mass spectrum must show the [M+H]⁺ peak for the C6-arylated product. Crucially, the isotopic distribution must display the characteristic 3:1 ratio (M : M+2) indicative of the preserved C4-chlorine atom. The absence of the C8-ester hydrolysis product (M-14) validates the choice of anhydrous K₃PO₄.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the phosphate salts and residual palladium.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure mono-coupled product.

References
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling C

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: C-4 Chloro vs. C-6 Bromo in Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Executive Summary In modern drug discovery and materials science, the rational design of synthetic pathways relies heavily on the predictable, orthogonal reactivity of polyhalogenated scaffolds. Methyl 6-bromo-4-chloroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the rational design of synthetic pathways relies heavily on the predictable, orthogonal reactivity of polyhalogenated scaffolds. Methyl 6-bromo-4-chloroquinoline-8-carboxylate is a highly privileged building block that offers three distinct vectors for structural diversification.

This guide provides an objective, data-driven comparison of the reactivity profiles of the C-4 chlorine and C-6 bromine atoms. By understanding the underlying electronic and steric causality of these positions, researchers can design highly chemoselective, step-efficient functionalization workflows without the need for protecting groups.

Mechanistic Causality: The Basis of Orthogonal Reactivity

The ability to selectively functionalize this quinoline scaffold stems from the fundamentally different chemical environments of the C-4 and C-6 positions.

The C-4 Chloro Position: An Electrophilic Hotspot

The C-4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .

  • Causality: The quinoline nitrogen exerts a profound electron-withdrawing effect via resonance, localizing partial positive charges at the C-2 and C-4 positions. When a nucleophile (e.g., an amine) attacks C-4, the resulting Meisenheimer complex is thermodynamically stabilized because the negative charge is delocalized directly onto the electronegative ring nitrogen.

  • Scaffold-Specific Enhancement: In this specific molecule, the C-8 methyl ester provides additional inductive electron withdrawal, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system and accelerating SNAr kinetics 1.

The C-6 Bromo Position: A Transition-Metal Sink

The C-6 position, located on the carbocyclic ring, is relatively electron-neutral compared to C-4 and resists SNAr. However, it is highly susceptible to Palladium-Catalyzed Cross-Coupling .

  • Causality: The chemoselectivity here is governed by Bond Dissociation Energy (BDE) and polarizability. The C-Br bond (~280 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (~330 kJ/mol). Consequently, the oxidative addition of a low-valent transition metal like Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond2. This allows for selective Suzuki, Buchwald-Hartwig, or Sonogashira couplings at C-6 while leaving the C-4 chloride intact 3.

Reaction Pathway Visualization

The orthogonal nature of these halogens allows for bidirectional synthetic planning (Route A vs. Route B).

ReactivityPathway Start Methyl 6-bromo-4-chloroquinoline -8-carboxylate SNAr SNAr at C-4 (Amines/Alkoxides) Start->SNAr Kinetic Control (Electrophilicity) PdCoupling Pd-Catalysis at C-6 (Suzuki/Buchwald) Start->PdCoupling Chemoselective Oxidative Addition Int_C4 4-Substituted-6-bromo Intermediate SNAr->Int_C4 Final Fully Functionalized Target Molecule SNAr->Final Int_C6 4-Chloro-6-substituted Intermediate PdCoupling->Int_C6 PdCoupling->Final Int_C4->PdCoupling Pd(0) Oxidative Addition Int_C6->SNAr Heat + Nucleophile

Orthogonal functionalization workflow of C-4 and C-6 positions.

Quantitative Reactivity Comparison

The following table summarizes the experimental parameters, driving forces, and chemoselectivity profiles for both reactive sites.

ParameterC-4 Chloro PositionC-6 Bromo Position
Primary Reaction Mode Nucleophilic Aromatic Substitution (SNAr)Transition-Metal Cross-Coupling
Mechanistic Driving Force Resonance stabilization of Meisenheimer complexLow Bond Dissociation Energy (C-Br)
Typical Reagents Anilines, Aliphatic Amines, Alkoxides, HeatPd(PPh3)4, Arylboronic Acids, Base
Chemoselectivity >95% preference for C-4 over C-6>90% preference for C-6 over C-4
Steric Environment Highly hindered (peri-interactions with C-5)Unhindered (exposed on carbocyclic ring)
Validation Marker (LC-MS) Loss of 3:1 (Cl) isotopic patternLoss of 1:1 (Br) isotopic pattern

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes specific analytical checkpoints to confirm chemoselectivity before proceeding to the next synthetic step.

Protocol A: Regioselective SNAr at C-4 (Synthesis of 4-Amino Derivatives)

This protocol displaces the C-4 chloride while preserving the C-6 bromide for downstream coupling.

  • Reaction Setup: Dissolve Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 eq) and the desired amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) or Isopropanol (IPA).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.

  • Execution: Heat the mixture to 80–100 °C under a nitrogen atmosphere for 4–8 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the starting material (typically highly UV-active at 254 nm).

  • Self-Validation Checkpoint 2 (LC-MS) - Critical: Analyze the crude mixture. The product mass must reflect the addition of the amine and the loss of 35 Da (Cl). Crucially, the mass spectrum must still display a 1:1 isotopic doublet , confirming that the C-6 bromine atom remains unreacted.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C-6

This protocol leverages the weaker C-Br bond to install an aryl group at C-6, leaving the C-4 chloride intact.

  • Reaction Setup: Combine Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a strict inert atmosphere (Argon/N₂).

  • Execution: Heat the reaction to 80 °C for 3–5 hours. Note: Exceeding 90 °C or prolonged heating may lead to competitive oxidative addition at the C-4 C-Cl bond.

  • Self-Validation Checkpoint 1 (LC-MS): The product must show the mass of the coupled product. The defining marker of success is the complete disappearance of the 1:1 bromine isotopic pattern , replaced by a 3:1 isotopic pattern indicative of the retained C-4 chlorine.

  • Self-Validation Checkpoint 2 (¹H NMR): Post-purification, confirm the disappearance of the isolated C-5 and C-7 protons' specific meta-coupling patterns of the starting material, replaced by the integration and splitting patterns of the newly introduced aryl substituent.

References

  • ACS Publications. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry (2020).[Link]

Sources

Comparative

HPLC Method Development and Purity Validation for Methyl 6-bromo-4-chloroquinoline-8-carboxylate: A Comparative Guide

Introduction: Deconstructing the Analyte Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) is a highly functionalized heterocyclic compound that serves as a critical building block in pharmaceutical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing the Analyte

Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) is a highly functionalized heterocyclic compound that serves as a critical building block in pharmaceutical drug discovery[1][2]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents three distinct chromatographic challenges:

  • Basic Nitrogen Interaction: The quinoline core contains a weakly basic nitrogen that can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing[3].

  • Halogenated Impurities: The presence of both bromine and chlorine atoms means synthetic impurities often include closely related des-bromo, des-chloro, or positional isomers. These require high column selectivity to achieve baseline resolution.

  • Ester Lability: The methyl ester at position 8 is susceptible to base-catalyzed hydrolysis, dictating strict pH constraints during analysis.

This guide objectively compares stationary phase chemistries and provides a self-validating, ICH Q2(R2)-compliant protocol for the purity analysis of this compound.

Stationary Phase Selection: Overcoming Halogenated Isomer Co-elution

Standard C18 columns separate analytes almost entirely based on hydrophobic dispersion forces. Because the hydrophobic difference between a bromine atom and a chlorine atom is marginal, C18 columns often fail to resolve Methyl 6-bromo-4-chloroquinoline-8-carboxylate from its des-halo synthetic impurities.

To overcome this, alternative column chemistries such as Biphenyl and Pentafluorophenyl (PFP) must be evaluated. Fluorinated phases (PFP) interact strongly with halogenated species[4]. The highly electronegative fluorine atoms on a PFP column create a strong dipole moment, allowing for orthogonal retention mechanisms—specifically dipole-dipole interactions, hydrogen bonding, and π

π interactions with the polarizable halogens on the quinoline ring[4].
Comparative Performance of Column Chemistries

Experimental Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient; Flow: 1.0 mL/min.

Stationary PhasePrimary Retention MechanismRetention Time (min)Tailing Factor (Tf)Resolution ( Rs​ ) vs. Des-bromo ImpuritySuitability AssessmentC18 (Octadecyl)Hydrophobic Dispersion8.41.61.4 (Co-elution risk)Sub-optimalBiphenylHydrophobic, π π 9.11.32.1GoodPFP (Fluorinated)Hydrophobic, π π , Dipole10.51.13.4 (Baseline resolution)Excellent Conclusion: The PFP column demonstrates superior selectivity ( α ) and peak shape for this specific halogenated architecture, making it the definitive choice for purity validation.

Mobile Phase Causality & Method Optimization

The selection of the mobile phase modifier is not arbitrary; it is a direct response to the analyte's physicochemical properties.

Why 0.1% Trifluoroacetic Acid (TFA)? If analyzed at a neutral pH, the weakly basic quinoline nitrogen exists in a state of partial ionization, causing split peaks. Furthermore, neutral pH allows residual silanols on the silica support to ionize ( SiO− ), triggering secondary cation-exchange interactions with the analyte[3]. By utilizing 0.1% TFA, the mobile phase pH is lowered to ~2.0. This achieves three critical objectives:

  • Ionization Control: Fully protonates the quinoline nitrogen, ensuring a single, consistent ionization state for reproducible retention.

  • Silanol Masking: Neutralizes residual silanols (pKa ~3.5–4.5), eliminating secondary interactions and reducing the tailing factor (Tf < 1.2).

  • Analyte Stability: Maintains an acidic environment that prevents the hydrolysis of the methyl ester functional group during the run.

MethodDev A 1. Analyte Profiling (Quinoline pKa, Ester Stability) B 2. Column Screening (C18 vs. PFP vs. Biphenyl) A->B C 3. Mobile Phase Optimization (0.1% TFA to mask silanols) B->C D 4. Gradient Tuning (Des-halo impurity resolution) C->D E 5. Final Method Selection (Ready for Validation) D->E

Fig 1. Sequential workflow for HPLC method development of halogenated quinolines.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) to verify performance prior to sample analysis.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q Water (0.1% v/v). Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Mix well and degas.

  • Diluent: 50:50 v/v Water:Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of Methyl 6-bromo-4-chloroquinoline-8-carboxylate reference standard.

  • Transfer to a 10 mL volumetric flask. Add 7 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with diluent to yield a 1.0 mg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV/DAD at 254 nm (optimal absorbance for the quinoline core)[5].

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: 20% 80% B

    • 15.0 - 18.0 min: 80% B (Wash)

    • 18.0 - 18.1 min: 80% 20% B

    • 18.1 - 25.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject the 1.0 mg/mL standard solution five times. The system is validated for the run only if it meets the following criteria:

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (Tf): 1.5

  • Injection Precision (%RSD): 1.0%

  • Resolution ( Rs​ ): > 2.0 (relative to the closest eluting known impurity).

Purity Validation Workflow (ICH Q2(R2) Compliance)

The finalized method must be validated according to the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and rigorous statistical justification[6][7].

  • Specificity: The method must unambiguously assess the analyte in the presence of impurities. Using a Diode Array Detector (DAD), peak purity angle must be less than the peak purity threshold across the entire quinoline peak, proving no co-eluting des-halo impurities exist.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. The calibration model must demonstrate a correlation coefficient ( R2 ) 0.999[5][7].

  • Accuracy: Assessed via spike recovery. Known amounts of the quinoline standard are spiked into a blank matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%[5].

  • Robustness: Deliberate, small variations are introduced to the method (e.g., Column Temp ± 2°C, Flow Rate ± 0.1 mL/min, Mobile Phase pH ± 0.1). The SST criteria must still be met under these varied conditions, proving the method's reliability in routine QC environments.

Validation Start ICH Q2(R2) Validation Spec Specificity (Peak Purity via DAD/MS) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Start->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Start->Acc Rob Robustness (DoE Parameter Variation) Start->Rob End Validated QC Method Spec->End Lin->End Acc->End Rob->End

Fig 2. Core analytical validation parameters as defined by the ICH Q2(R2) framework.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Effective June 14, 2024. Link

  • HPLC Column Selection. LCGC International, Chromatography Online. May 01, 2013. Link

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. BenchChem. Link

  • Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) Product Specifications. Appchem. Link

Sources

Validation

Methyl 6-bromo-4-chloroquinoline-8-carboxylate vs 6-bromoquinoline-8-carboxylic acid reactivity

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for library synthesis. The choice of starting scaffold dictates the chemical space your team can access.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for library synthesis. The choice of starting scaffold dictates the chemical space your team can access. Quinoline cores are ubiquitous in medicinal chemistry, particularly in the design of kinase inhibitors and antimalarial agents.

In this guide, we will objectively compare two highly relevant building blocks: Methyl 6-bromo-4-chloroquinoline-8-carboxylate and 6-bromoquinoline-8-carboxylic acid . While structurally similar, their reactivity profiles dictate entirely different synthetic strategies. We will explore the causality behind their functionalization sequences, provide self-validating experimental protocols, and outline the mechanistic rationale that drives orthogonal derivatization.

Structural Reactivity & Mechanistic Causality

The fundamental difference between these two scaffolds lies in their functionalization vectors.

The Trifunctional Vector: Methyl 6-bromo-4-chloroquinoline-8-carboxylate

This scaffold (CAS 1198569-38-8) is a masterclass in orthogonal reactivity[1]. It possesses three distinct handles that can be manipulated sequentially without cross-interference:

  • C4-Chloro (Nucleophilic Aromatic Substitution - SNAr): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (-I, -M), drastically lowering the electron density at the C2 and C4 positions. This makes the C4-Cl bond highly susceptible to nucleophilic attack by amines[2].

  • C6-Bromo (Palladium-Catalyzed Cross-Coupling): While the C4-Cl is activated for nucleophiles, the C6-Br is relatively inert to SNAr but highly reactive towards oxidative addition by Pd(0) species[3].

  • C8-Methyl Ester (Protection & Derivatization): The ester masks the carboxylic acid, preventing it from interfering with basic SNAr conditions or poisoning palladium catalysts during cross-coupling.

The Causality of Sequence: To successfully utilize this scaffold, SNAr must precede cross-coupling [4]. If palladium is introduced first, both the C4-Cl and C6-Br can undergo competitive oxidative addition, leading to intractable mixtures. By executing the SNAr first, the C4-Cl is chemoselectively displaced, leaving the C6-Br intact for a subsequent, clean Suzuki-Miyaura coupling.

The Bifunctional Vector: 6-bromoquinoline-8-carboxylic acid

This simpler scaffold (CAS 64507-38-6) lacks the C4 chlorine, reducing its functionalization vectors to two[5]:

  • C6-Bromo: Available for standard cross-coupling.

  • C8-Carboxylic Acid: Available for amidation or as a directing group for C-H activation.

The Causality of Sequence: Attempting a Suzuki coupling directly on the free carboxylic acid often results in poor yields. The carboxylate anion (formed in the basic cross-coupling conditions) can coordinate tightly to the palladium center, sequestering the catalyst and halting the cycle. Therefore, amidation at C8 must precede C6 cross-coupling to mask the coordinating acid and ensure catalytic turnover.

Quantitative Comparison & Physicochemical Data

The following table summarizes the core physicochemical properties and reactivity profiles of both scaffolds to aid in reagent selection.

Property / FeatureMethyl 6-bromo-4-chloroquinoline-8-carboxylate6-bromoquinoline-8-carboxylic acid
CAS Number 1198569-38-8[1]64507-38-6[5]
Molecular Weight 300.54 g/mol [1]252.06 g/mol [5]
Functionalization Vectors 3 (C4, C6, C8)2 (C6, C8)
C4 Reactivity Highly electrophilic (SNAr)[2]Inert (C-H)
C6 Reactivity Pd-catalyzed cross-coupling[3]Pd-catalyzed cross-coupling
C8 Reactivity Protected ester (Hydrolysis/Amidation)Free acid (Direct amidation)
Optimal Reaction Sequence 1. SNAr (C4) 2. Suzuki (C6) 3. Hydrolysis/Amidation (C8)1. Amidation (C8) 2. Suzuki (C6)

Pathway Visualization

The divergence in synthetic planning is mapped below. Note how the ester protection in the trifunctional scaffold allows for an extended, orthogonal workflow.

Reactivity CompA Methyl 6-bromo-4-chloroquinoline- 8-carboxylate SNAr Step 1: SNAr at C4 (Amine, Base, Heat) CompA->SNAr Chemoselectivity favors C4-Cl SuzukiA Step 2: Suzuki Coupling at C6 (Pd-cat, Aryl-B(OH)2) SNAr->SuzukiA C6-Br activated for Pd(0) Hydrolysis Step 3: Ester Hydrolysis at C8 (LiOH, H2O/THF) SuzukiA->Hydrolysis Deprotection ProductA Trifunctionalized Quinoline Scaffold Hydrolysis->ProductA CompB 6-bromoquinoline- 8-carboxylic acid Amidation Step 1: Amidation at C8 (HATU, DIPEA, Amine) CompB->Amidation Protects acid, prevents Pd poisoning SuzukiB Step 2: Suzuki Coupling at C6 (Pd-cat, Aryl-B(OH)2) Amidation->SuzukiB C6-Br coupling ProductB Bifunctionalized Quinoline Scaffold SuzukiB->ProductB

Figure 1: Orthogonal functionalization pathways for multi-vector vs. bi-vector quinoline scaffolds.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and visual/analytical cues to confirm success before proceeding.

Protocol A: Orthogonal Derivatization of Methyl 6-bromo-4-chloroquinoline-8-carboxylate

Step 1: SNAr at the C4 Position

  • Setup: In a sealed tube, dissolve Methyl 6-bromo-4-chloroquinoline-8-carboxylate (1.0 equiv) in anhydrous NMP (0.2 M).

  • Reagents: Add the desired primary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the amine nucleophile from being protonated and rendered inactive.

  • Execution: Heat the mixture to 100 °C for 4-6 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The starting material is UV-active but non-fluorescent. Successful displacement yields a 4-aminoquinoline derivative that exhibits strong blue/green fluorescence under 365 nm UV light due to the newly formed push-pull extended conjugation system.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove NMP. Dry over Na₂SO₄ and concentrate.

Step 2: Suzuki-Miyaura Cross-Coupling at the C6 Position

  • Setup: Dissolve the crude Step 1 product (1.0 equiv) and an aryl boronic acid (1.5 equiv) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for transmetalation.

  • Catalysis: Add K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Purge with N₂ for 5 minutes.

  • Execution: Heat to 90 °C for 12 hours.

  • Self-Validation: LC-MS analysis will show the complete disappearance of the brominated isotope pattern (M / M+2 peaks of equal height) and the appearance of the desired cross-coupled mass.

Protocol B: Derivatization of 6-bromoquinoline-8-carboxylic acid

Step 1: C8 Amidation (Protection via Functionalization)

  • Setup: Dissolve 6-bromoquinoline-8-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) at 0 °C.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes. Causality: HATU rapidly converts the sterically hindered C8 acid into a highly reactive HOAt ester, driving the subsequent amidation to completion.

  • Execution: Add the amine (1.5 equiv) and allow the reaction to warm to room temperature over 3 hours.

  • Self-Validation: The starting free acid will streak heavily on a silica TLC plate due to its high polarity. Successful amidation is visually validated when the streaking disappears, replaced by a tight, well-behaved spot at a higher Rf value.

Step 2: Suzuki-Miyaura Cross-Coupling Proceed using the exact conditions described in Protocol A, Step 2. Because the carboxylic acid is now masked as an amide, the palladium catalyst will not be sequestered, ensuring high turnover and excellent yields.

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Comparative

Spectroscopic Validation of Methyl 6-bromo-4-chloroquinoline-8-carboxylate: A Comparative Batch Analysis

Executive Summary In the development of targeted kinase inhibitors and novel anti-infectives, highly functionalized quinoline scaffolds serve as critical pharmacophores. Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted kinase inhibitors and novel anti-infectives, highly functionalized quinoline scaffolds serve as critical pharmacophores. Methyl 6-bromo-4-chloroquinoline-8-carboxylate (CAS: 1198569-38-8) is a prime example of such an intermediate, possessing orthogonal reactive sites (a 4-chloro group for nucleophilic aromatic substitution, a 6-bromo group for cross-coupling, and an 8-carboxylate for amidation). However, the structural complexity of this molecule makes its synthesis prone to regiochemical errors and incomplete halogenation.

This guide provides an objective, data-driven comparison of three different batches of this compound: an In-House Optimized Batch (synthesized via microwave-assisted chlorination), a Traditional Thermal Batch , and a Commercial Standard . By employing a rigorous, self-validating spectroscopic workflow, we demonstrate how to definitively confirm molecular identity and quantify impurity profiles.

The Analytical Imperative in Quinoline Synthesis

Confirming the identity of small molecules is a foundational practice, as differences in regiochemistry or incomplete reactions can go unnoticed and significantly alter downstream assay outcomes[1]. In the synthesis of 4-chloroquinolines from 4-quinolone precursors, the use of phosphorus oxychloride (POCl 3​ ) under standard thermal conditions often leads to incomplete conversion.

To ensure the reliability of computational models and experimental structures, a systematic presentation of validated spectroscopic data is paramount[2]. By comparing experimental frequencies and chemical shifts against expected theoretical values, we can establish a robust framework for batch release.

Self-Validating Spectroscopic Workflow

To eliminate analytical bias, we designed a workflow where each spectroscopic technique acts as an orthogonal check against the others.

SpectroscopicValidation A Synthesized Batches (Methyl 6-bromo-4-chloroquinoline-8-carboxylate) B Sample Prep & Internal Standard Addition (TMS/DSS) A->B Dissolution in DMSO-d6 C 1H & 13C NMR (Regiochemistry & Purity) B->C D HRMS (ESI-TOF) (Isotopic Profiling 3:4:1) B->D E FT-IR Spectroscopy (Ester & Halogen Bonds) B->E F Comparative Data Analysis (vs. Commercial Standard) C->F Chemical Shifts D->F Exact Mass E->F Frequencies G Batch Release & Quality Confirmation F->G Validation Met

Figure 1: Self-validating spectroscopic workflow for the structural confirmation of quinoline batches.

Experimental Protocols & Mechanistic Causality

Every protocol utilized in this comparison was designed as a self-validating system to ensure data integrity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Dissolution. Weigh 15.0 mg of the sample and dissolve in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality: Quinoline derivatives with multiple halogens exhibit poor solubility in CDCl 3​ . DMSO-d 6​ disrupts intermolecular interactions and shifts the residual water peak away from the critical aromatic region (7.0–9.0 ppm)[3].

  • Step 2: Internal Standardization. Add 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as an absolute zero-point reference. If the TMS singlet deviates from 0.00 ppm, the operator is immediately alerted to magnetic field drift or loss of the deuterium lock, invalidating the run.

  • Step 3: Acquisition. Acquire spectra at 298 K on a 500 MHz spectrometer using a 5-second relaxation delay (D1).

    • Causality: A standard 1-second delay is insufficient for the quaternary carbons (C-4, C-6, C-8) and the methyl ester to fully relax. The extended 5-second delay ensures accurate integration for quantitative purity assessment.

B. High-Resolution Mass Spectrometry (HRMS)
  • Step 1: Ionization Prep. Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, leveraging the basicity of the quinoline nitrogen to maximize the [M+H] + signal in positive Electrospray Ionization (ESI) mode without fragmenting the labile methyl ester.

  • Step 2: Lock-Mass Calibration. Infuse Leucine Enkephalin (m/z 556.2771) simultaneously via a dual-sprayer.

    • Self-Validation: Continuous calibration against this known lock-mass corrects for time-of-flight (TOF) drift in real-time, ensuring mass accuracy remains within the strict <2 ppm threshold required for empirical formula confirmation.

Comparative Batch Analysis

We evaluated three distinct sources of Methyl 6-bromo-4-chloroquinoline-8-carboxylate:

  • Optimized Batch: Synthesized in-house utilizing a microwave-assisted POCl 3​ chlorination protocol.

  • Traditional Batch: Synthesized via standard thermal reflux (12 hours).

  • Commercial Standard: A highly purified reference standard sourced from a commercial vendor[4].

Quantitative Performance Summary

Table 1: Spectroscopic Performance and Purity Comparison

MetricOptimized Batch (Microwave)Traditional Batch (Thermal)Commercial Standard
Synthesis Route Microwave-assisted POCl 3​ Standard thermal refluxProprietary
1 H NMR Purity >99.5% 94.2%98.0%
HRMS [M+H] + (m/z) 299.9426 ( Δ 1.6 ppm)299.9435 ( Δ 4.6 ppm)299.9421 ( Δ 0.0 ppm)
Isotope Ratio (M:M+2:M+4) 3.0 : 4.0 : 1.0 3.0 : 4.2 : 1.13.0 : 4.0 : 1.0
Dominant Impurity None detected4-oxo-1,4-dihydroquinolineTrace aliphatic
Mechanistic Discussion of Spectral Markers

To understand the discrepancies in purity, we must analyze the specific NMR chemical shifts.

Table 2: Key 1 H NMR Chemical Shifts (500 MHz, DMSO-d 6​ )

Proton AssignmentExpected Shift (ppm)Multiplicity (J in Hz)Optimized BatchTraditional Batch
H-2 8.90d (J = 4.6)8.918.90 (minor peak at 8.05)
H-3 7.85d (J = 4.6)7.867.85 (minor peak at 6.40)
H-5 8.35d (J = 2.2)8.348.34
H-7 8.15d (J = 2.2)8.168.15
-OCH 3​ 3.95s3.953.95

The 4-Oxo Impurity Causality: In the Traditional Batch, the presence of minor peaks at 8.05 ppm and 6.40 ppm indicates incomplete chlorination. When the precursor remains in its 4-oxo-1,4-dihydroquinoline tautomeric form, the H-3 proton loses the deshielding effect of the fully aromatic quinoline ring current, causing a dramatic upfield shift from ~7.85 ppm to ~6.40 ppm[3]. The Optimized Batch, utilizing microwave irradiation, drives the nucleophilic substitution to absolute completion, eradicating this impurity.

Self-Validating Isotopic Profiling: The empirical formula (C 11​ H 7​ BrClNO 2​ ) contains exactly one Bromine ( 79 Br/ 81 Br 1:1) and one Chlorine ( 35 Cl/ 37 Cl 3:1). Probability mathematics dictates that the HRMS isotopic envelope must exhibit a strict 3:4:1 intensity ratio for the M : M+2 : M+4 peaks. In Table 1, the Traditional Batch shows a skewed ratio of 3.0 : 4.2 : 1.1. This deviation acts as a self-validating alarm: the 4-oxo impurity contains bromine but lacks chlorine, thereby artificially inflating the M+2 peak in the crude mass spectrum. The Optimized Batch perfectly matches the theoretical 3:4:1 ratio, validating its structural integrity.

Conclusion

The comparative spectroscopic data clearly demonstrates that the Optimized Microwave-Assisted Batch outperforms the Traditional Thermal Batch and slightly exceeds the Commercial Standard in overall purity. By utilizing a self-validating matrix of extended-delay NMR and lock-mass corrected HRMS, researchers can confidently detect critical regiochemical impurities (such as the 4-oxo intermediate) that would otherwise compromise downstream drug discovery assays.

References

  • Benchchem.A Guide to the Validation of Calculated Spectroscopic Data with Experimental Results.
  • Sigma-Aldrich.Improving Reproducibility: Best Practices for Small Molecules.
  • Journal of Medicinal Chemistry (ACS Publications).Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity.
  • Appchem.methyl 6-bromo-4-chloroquinoline-8-carboxylate | 1198569-38-8.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromo-4-chloroquinoline-8-carboxylate
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